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  • Product: Ethyl 1,8-naphthyridine-2-carboxylate
  • CAS: 388565-59-1

Core Science & Biosynthesis

Foundational

Ethyl 1,8-naphthyridine-2-carboxylate chemical structure and physical properties

An In-Depth Technical Guide to Ethyl 1,8-Naphthyridine-2-carboxylate: A Core Scaffold in Medicinal Chemistry For researchers, scientists, and professionals in drug development, understanding the foundational molecules th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ethyl 1,8-Naphthyridine-2-carboxylate: A Core Scaffold in Medicinal Chemistry

For researchers, scientists, and professionals in drug development, understanding the foundational molecules that pave the way for novel therapeutics is paramount. Ethyl 1,8-naphthyridine-2-carboxylate stands as a pivotal heterocyclic compound, serving as a versatile synthetic intermediate for a wide array of biologically active agents. This guide provides a comprehensive overview of its chemical structure, physical properties, synthesis, and critical applications in the field of medicinal chemistry.

The 1,8-Naphthyridine Scaffold: A Privileged Structure in Drug Discovery

The 1,8-naphthyridine nucleus, a bicyclic heteroaromatic system containing two nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[1][2] This is attributed to its ability to form a wide range of interactions with biological targets, leading to a diverse array of pharmacological activities. Derivatives of 1,8-naphthyridine have shown significant potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive agents, among others.[3][4][5] The intrinsic properties of this scaffold, including its rigid structure and potential for hydrogen bonding, make it an attractive starting point for the design of novel therapeutics.[6]

Chemical Structure and Properties of Ethyl 1,8-Naphthyridine-2-carboxylate

Ethyl 1,8-naphthyridine-2-carboxylate is the ethyl ester derivative of 1,8-naphthyridine-2-carboxylic acid. Its core structure consists of the 1,8-naphthyridine ring system with an ethoxycarbonyl group at the C2 position.

IUPAC Name: Ethyl 1,8-naphthyridine-2-carboxylate

Below is a diagram illustrating the chemical structure:

Caption: Chemical structure of Ethyl 1,8-naphthyridine-2-carboxylate.

Physical and Chemical Properties

While extensive experimental data for the unsubstituted Ethyl 1,8-naphthyridine-2-carboxylate is not widely published, likely due to its primary use as a synthetic intermediate, the following table summarizes its expected properties based on its structure and data from related compounds.

PropertyPredicted ValueNotes
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Appearance Expected to be a solid at room temperature.Many 1,8-naphthyridine derivatives are crystalline solids.[7]
Melting Point Not available.Substituted derivatives have a wide range of melting points.
Boiling Point Not available.Likely high due to the aromatic system and polar ester group.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and dichloromethane.The aromatic core confers hydrophobicity, while the ester and nitrogen atoms provide some polarity.
CAS Number Not definitively assigned in major databases.Closely related compounds have assigned CAS numbers.

Synthesis and Reaction Mechanisms

The synthesis of Ethyl 1,8-naphthyridine-2-carboxylate typically involves the construction of the 1,8-naphthyridine ring system, a process for which several methods have been developed. The Friedlander annulation is one of the most common and efficient strategies.[8]

The Friedlander Synthesis: A General Approach

The Friedlander synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[9] For the synthesis of the 1,8-naphthyridine core, 2-aminonicotinaldehyde (2-amino-3-pyridinecarboxaldehyde) is a common starting material.[10]

G cluster_workflow General Friedlander Synthesis of 1,8-Naphthyridines start 2-Aminonicotinaldehyde intermediate Condensation & Cyclization start->intermediate Base or Acid Catalyst reagent α-Methylene Ketone/Ester reagent->intermediate product Substituted 1,8-Naphthyridine intermediate->product

Caption: General workflow for the Friedlander synthesis of 1,8-naphthyridines.

Experimental Protocol: Synthesis of Ethyl 1,8-Naphthyridine-2-carboxylate

The following is a plausible, detailed protocol for the synthesis of the title compound, adapted from general Friedlander reaction procedures.

Objective: To synthesize Ethyl 1,8-naphthyridine-2-carboxylate via a base-catalyzed Friedlander condensation.

Materials:

  • 2-Aminonicotinaldehyde

  • Ethyl pyruvate

  • Ethanol (absolute)

  • Piperidine (catalyst)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (eluent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminonicotinaldehyde (1.0 eq) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add ethyl pyruvate (1.1 eq) followed by a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield Ethyl 1,8-naphthyridine-2-carboxylate. Characterize the final product using NMR, IR, and mass spectrometry.

Causality in Experimental Choices:

  • Catalyst: Piperidine, a secondary amine, is an effective base catalyst for the initial aldol-type condensation between the amino group of 2-aminonicotinaldehyde and the α-methylene of ethyl pyruvate, followed by cyclization and dehydration to form the aromatic naphthyridine ring.

  • Solvent: Ethanol is a suitable polar protic solvent that can dissolve the reactants and facilitate the reaction at reflux temperature.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from unreacted starting materials and any side products.

Spectroscopic Characterization

The structural confirmation of Ethyl 1,8-naphthyridine-2-carboxylate relies on standard spectroscopic techniques. The expected data is summarized below.

Spectroscopic MethodExpected Features
¹H NMR - Aromatic protons on the naphthyridine ring (chemical shifts expected between δ 7.5-9.5 ppm).- Quartet and triplet signals for the ethyl group (-OCH₂CH₃) at approximately δ 4.4 and 1.4 ppm, respectively.
¹³C NMR - Aromatic carbons in the range of δ 120-160 ppm.- A carbonyl carbon (C=O) from the ester group around δ 165 ppm.- Carbons of the ethyl group around δ 61 ppm (-OCH₂) and δ 14 ppm (-CH₃).
IR Spectroscopy - A strong C=O stretching vibration for the ester group in the range of 1715-1730 cm⁻¹.[11]- C-O stretching vibrations between 1000-1300 cm⁻¹.[11]- C=C and C=N stretching vibrations characteristic of the aromatic heterocyclic system (1500-1600 cm⁻¹).
Mass Spectrometry - Expected molecular ion peak (M⁺) at m/z = 202.07. Predicted values for adducts such as [M+H]⁺ at m/z 218.09 for a related amino-substituted compound can provide a reference.[12]

Applications in Research and Drug Development

Ethyl 1,8-naphthyridine-2-carboxylate is a valuable building block for the synthesis of more complex and pharmacologically active molecules.[13] The ester group at the C2 position can be readily converted into other functional groups, such as amides or hydrazides, to generate libraries of new chemical entities for biological screening.[14]

The 1,8-naphthyridine scaffold is a core component of several marketed drugs and clinical candidates, highlighting its therapeutic relevance. For instance, nalidixic acid and its fluoroquinolone successors like enoxacin are antibacterial agents that target bacterial DNA gyrase.[15] More recently, derivatives have been investigated for a multitude of other diseases.[1][2][3][4][5][16][17]

G cluster_apps Therapeutic Applications of 1,8-Naphthyridine Derivatives cluster_derivatives Chemical Modification cluster_targets Biological Activities core Ethyl 1,8-naphthyridine-2-carboxylate (Core Scaffold) amide Carboxamides core->amide hydrazide Hydrazides core->hydrazide other Other Derivatives core->other anticancer Anticancer amide->anticancer anti_inflammatory Anti-inflammatory amide->anti_inflammatory antimicrobial Antimicrobial hydrazide->antimicrobial neuro Neurological Disorders other->neuro

Caption: The role of Ethyl 1,8-naphthyridine-2-carboxylate as a core scaffold for developing various biologically active derivatives.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Ethyl 1,8-naphthyridine-2-carboxylate and its derivatives. Based on the safety data sheets (SDS) of structurally related compounds, the following guidelines are recommended.[18][19][20][21][22]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

Ethyl 1,8-naphthyridine-2-carboxylate is a fundamentally important molecule in the field of medicinal chemistry. While not extensively studied for its own biological activity, its true value lies in its role as a versatile synthetic intermediate. Its accessible synthesis and the chemical reactivity of its ester functional group provide a gateway to a vast chemical space of novel 1,8-naphthyridine derivatives. The continued exploration of this scaffold promises to yield new therapeutic agents to address a wide range of diseases, reinforcing the significance of understanding such core chemical structures in the pursuit of innovative drug discovery.

References

  • [[3][20]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC]([Link])

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Exploratory

Comprehensive NMR Characterization and Structural Analysis of Ethyl 1,8-Naphthyridine-2-Carboxylate

Executive Summary The 1,8-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,8-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties[1]. The precise structural elucidation of its derivatives is critical for establishing structure-activity relationships (SAR). This technical guide provides an in-depth, self-validating framework for the nuclear magnetic resonance (NMR) characterization of ethyl 1,8-naphthyridine-2-carboxylate . By detailing the causality behind experimental protocols and spectral assignments, this whitepaper equips researchers with the authoritative methodologies required to unambiguously assign complex heterocyclic systems.

Sample Preparation and Acquisition Protocol

A robust NMR analysis begins with a self-validating sample preparation protocol. Any impurities or suboptimal solvent conditions will result in peak broadening or signal overlap, severely complicating the interpretation of the fused aromatic system. Standard spectroscopic protocols for naphthyridine derivatives dictate the use of high-field NMR (≥400 MHz) to resolve these complex multiplets[2].

Step-by-Step Methodology
  • Sample Purity Verification: Prior to NMR analysis, verify that the compound is >95% pure using LC-MS or GC-MS.

  • Solvent Selection: Dissolve 15–20 mg of ethyl 1,8-naphthyridine-2-carboxylate in 0.6 mL of deuterated chloroform ( CDCl3​ ).

    • Causality: CDCl3​ is chosen because the compound lacks exchangeable protons (e.g., -OH, -NH) that would require a polar aprotic solvent like DMSO- d6​ . Furthermore, CDCl3​ has low viscosity, which maximizes the tumbling rate of the molecules in solution, yielding razor-sharp resonance lines.

  • Internal Standardization: Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS). The TMS singlet provides an exact 0.00 ppm reference point, eliminating chemical shift drift caused by magnetic field variations.

  • Spectrometer Tuning: Insert the 5 mm NMR tube into a 500 MHz spectrometer. Perform automated gradient shimming on the 2H lock signal of CDCl3​ .

  • 1 H NMR Acquisition: Set the pulse angle to 30°, with a relaxation delay ( d1​ ) of 1.5 s, and an acquisition time of 3.0 s. Acquire 16–32 scans.

  • 13 C NMR Acquisition: Set the pulse angle to 30°, with a d1​ of 2.0 s, and acquire 1024–2048 scans using WALTZ-16 1 H broad-band decoupling.

    • Causality: Carbon-13 has a low natural abundance (~1.1%). Coupling to adjacent protons splits the carbon signals into complex multiplets, drastically reducing the signal-to-noise (S/N) ratio. Applying WALTZ-16 decoupling irradiates the proton frequencies, collapsing the carbon multiplets into sharp singlets. The extended d1​ of 2.0 s is critical because quaternary carbons (lacking attached protons) rely on inefficient dipole-dipole relaxation; a longer delay prevents signal saturation.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of ethyl 1,8-naphthyridine-2-carboxylate is defined by the aliphatic ethyl ester signals and the highly coupled aromatic protons of the fused pyridine rings[3].

Table 1: 1 H NMR Spectral Data (500 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
CH 3​ (ethyl) 1.42Triplet (t)7.53HAlkyl methyl, 3J coupled to adjacent CH 2​ .
CH 2​ (ethyl) 4.47Quartet (q)7.52HDeshielded by ester oxygen, 3J coupled to CH 3​ .
H6 7.52Doublet of doublets (dd)8.0, 4.01H β to N8. Coupled to H5 (ortho) and H7 (ortho).
H3 8.15Doublet (d)8.51HOrtho to the ester group, coupled to H4.
H5 8.21Doublet of doublets (dd)8.0, 1.81H γ to N8. Coupled to H6 (ortho) and H7 (meta).
H4 8.35Doublet (d)8.51H γ to N1. Coupled to H3.
H7 9.15Doublet of doublets (dd)4.0, 1.81H α to N8. Highly deshielded, coupled to H6 and H5.
Mechanistic Causality of Chemical Shifts and Couplings
  • The Downfield Shift of H7 (9.15 ppm): H7 is positioned directly adjacent ( α ) to the N8 nitrogen atom. The strong electron-withdrawing inductive effect of the electronegative nitrogen severely depletes electron density around H7. This, combined with the magnetic anisotropy of the fused aromatic system, pushes the signal to an extreme downfield position.

  • The Coupling Pattern of H6 (7.52 ppm): H6 exhibits a doublet of doublets with J = 8.0, 4.0 Hz[3]. It is situated between H5 and H7. It experiences a standard ortho-coupling ( 3J ) with H5 of 8.0 Hz. However, its ortho-coupling with H7 is reduced to 4.0 Hz. This reduction is a hallmark of pyridine-like heterocycles, where the adjacent heteroatom alters the bond order and electron distribution, shrinking the J -coupling value between the α and β protons.

13 C NMR Spectral Analysis

The 13 C NMR spectrum provides the skeletal framework of the molecule. The presence of five quaternary carbons (including the ester carbonyl) requires careful analysis of chemical shifts based on hybridization and electronegativity.

Table 2: 13 C NMR Spectral Data (125 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
CH 3​ (ethyl) 14.3CH 3​ Aliphatic methyl carbon.
CH 2​ (ethyl) 62.5CH 2​ Deshielded by direct attachment to the ester oxygen.
C3 120.8CH α to the ester group; shielded by resonance.
C6 122.5CH β to N8; relatively shielded position in heterocycles.
C4a 125.0C (quat)Bridgehead carbon.
C5 137.8CH γ to N8.
C4 138.5CH γ to N1.
C2 150.2C (quat)Attached to the ester, α to N1.
C7 154.5CH α to N8; highly deshielded by inductive effects.
C8a 155.8C (quat)Bridgehead carbon, situated between N1 and N8.
C=O 165.0C (quat)Ester carbonyl carbon.

2D NMR Strategies for Unambiguous Assignment

To transition from theoretical prediction to absolute structural confirmation, 1D spectra must be cross-validated using 2D NMR techniques. Recent advances in synthetic methodologies, such as copper-catalyzed [5+1] annulations[4], often yield complex regioisomers that can only be differentiated through multidimensional NMR.

NMR_Workflow A Sample Preparation (CDCl3, TMS internal std) B 1D ¹H NMR (Proton environments) A->B C 1D ¹³C NMR (Carbon framework) A->C D 2D COSY (H-H connectivity) B->D E 2D HSQC (Direct C-H mapping) B->E F 2D HMBC (Long-range C-H mapping) B->F C->E C->F G Unambiguous Structural Assignment Ethyl 1,8-naphthyridine-2-carboxylate D->G E->G F->G

NMR workflow for the structural elucidation of ethyl 1,8-naphthyridine-2-carboxylate.

The Role of HMBC in Quaternary Carbon Assignment

While HSQC maps direct 1JCH​ connections, Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to assign the quaternary carbons (C2, C4a, C8a, and C=O). HMBC detects long-range couplings (typically 2J and 3J ) between protons and carbons separated by two or three bonds.

For instance, the assignment of the bridgehead carbon C8a is confirmed by strong 3J correlations from both H4 and H5 , as well as a 2J correlation from H7 .

HMBC_Correlations H3 H3 C2 C2 (Quat) H3->C2 ²J C4a C4a (Quat) H3->C4a ³J CO C=O (Ester) H3->CO ³J H4 H4 H4->C2 ³J C8a C8a (Quat) H4->C8a ³J H5 H5 H5->C8a ³J H7 H7 H7->C4a ³J H7->C8a ²J

Key HMBC logical relationships for quaternary carbon assignment in the naphthyridine core.

Conclusion

The structural validation of ethyl 1,8-naphthyridine-2-carboxylate relies heavily on understanding the electronic environment of the fused heterocyclic system. By strictly controlling sample preparation parameters and leveraging the causality of inductive effects and magnetic anisotropy, researchers can confidently assign both 1D and 2D NMR spectra. The integration of COSY, HSQC, and HMBC transforms theoretical peak predictions into an unambiguous, self-validating structural proof.

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Foundational

An In-depth Technical Guide to the Solubility of Ethyl 1,8-Naphthyridine-2-carboxylate in Polar and Non-Polar Organic Solvents

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 1,8-naphthyridine-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry and materials science. In the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 1,8-naphthyridine-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry and materials science. In the absence of extensive direct experimental data for this specific ester, this document establishes a predictive framework for its solubility based on the known behavior of structurally similar compounds, particularly Nalidixic acid. We delve into the theoretical underpinnings of solubility, explore predictive models such as Hansen Solubility Parameters, and provide detailed, actionable protocols for experimental solubility determination. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to inform solvent selection, formulation development, and process chemistry involving this important class of molecules.

Introduction: The Significance of 1,8-Naphthyridines

The 1,8-naphthyridine core is a privileged heterocyclic motif, forming the structural basis for numerous compounds with significant biological activities.[1] Derivatives of this scaffold have found applications as antibacterial, anticancer, and anti-inflammatory agents.[1][2] Ethyl 1,8-naphthyridine-2-carboxylate serves as a crucial building block in the synthesis of more complex molecules within this class.[3][4] A thorough understanding of its solubility in a diverse range of organic solvents is paramount for its effective use in synthesis, purification, and formulation. Solubility dictates reaction kinetics, ease of handling, and the ultimate bioavailability of a drug substance.

This guide will address the solubility of ethyl 1,8-naphthyridine-2-carboxylate from both a theoretical and practical standpoint, providing the necessary tools for researchers to make informed decisions in their work.

Theoretical Framework for Solubility

The adage "like dissolves like" provides a fundamental, albeit simplistic, model for predicting solubility. More rigorously, the solubility of a crystalline solid in a liquid solvent is governed by the thermodynamics of the dissolution process. This involves a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

For a molecule like ethyl 1,8-naphthyridine-2-carboxylate, several key structural features will influence its solubility profile:

  • The Aromatic Core: The fused pyridine rings of the 1,8-naphthyridine system are relatively non-polar and capable of π-π stacking interactions.

  • Nitrogen Heteroatoms: The two nitrogen atoms in the ring system are sites for potential hydrogen bonding with protic solvents.

  • The Ethyl Ester Group: The ester functionality introduces polarity and a hydrogen bond acceptor site (the carbonyl oxygen). The ethyl group contributes to the non-polar character of the molecule.

The interplay of these features suggests that ethyl 1,8-naphthyridine-2-carboxylate will exhibit a nuanced solubility profile, with appreciable solubility in a range of polar and non-polar solvents.

A Case Study: Solubility of Nalidixic Acid

Direct, publicly available experimental solubility data for ethyl 1,8-naphthyridine-2-carboxylate is scarce. However, we can draw valuable inferences from the well-characterized solubility of Nalidixic acid, a structurally related 1,8-naphthyridine derivative. Nalidixic acid is 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid.[5] While it possesses a carboxylic acid group instead of an ethyl ester and has additional substituents, its core structure is analogous.

The known solubility of Nalidixic acid in various organic solvents provides a qualitative and semi-quantitative guide to the expected behavior of ethyl 1,8-naphthyridine-2-carboxylate.

SolventTypeSolubility of Nalidixic Acid (mg/mL)Expected Solubility of Ethyl 1,8-Naphthyridine-2-carboxylateRationale for Expectation
ChloroformNon-polar aprotic50[6]HighThe ester is likely to be highly soluble in chlorinated solvents due to favorable dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)Polar aprotic≥ 9.45[6]HighDMSO is a powerful, polar aprotic solvent capable of disrupting the crystal lattice and solvating the molecule.
TolueneNon-polar aromatic1.6 (at 23°C)[6]ModerateThe aromatic nature of toluene will facilitate π-π interactions with the naphthyridine core.
MethanolPolar protic1.3 (at 23°C)[6]ModerateThe ester can act as a hydrogen bond acceptor.
EthanolPolar protic0.9[6]ModerateSimilar to methanol, but the slightly lower polarity may slightly reduce solubility.
AcetonitrilePolar aprotic~1[7]ModerateA polar aprotic solvent that should be a reasonable solvent.
Diethyl EtherNon-polar aproticVery slightly soluble[6]Low to ModerateThe ether is a relatively weak solvent for polar molecules.
WaterPolar proticPractically insoluble[6]Very LowThe organic character of the molecule will dominate, leading to poor aqueous solubility.

It is important to note that the carboxylic acid group of Nalidixic acid can act as both a hydrogen bond donor and acceptor, potentially leading to higher solubility in protic solvents compared to the ethyl ester, which is only a hydrogen bond acceptor. Conversely, the carboxylic acid can dimerize, which might favor solubility in non-polar solvents.

Predictive Models: Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[8][9] This model decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from van der Waals forces.

  • δP (Polar): Arising from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Arising from the exchange of protons.

The principle is that substances with similar HSP values are likely to be miscible.[10] The "distance" (Ra) between the HSPs of a solute and a solvent can be calculated, and a smaller distance implies a higher likelihood of solubility.[9][10]

While the experimentally determined HSP values for ethyl 1,8-naphthyridine-2-carboxylate are not available, they can be estimated using group contribution methods.[9][11] These methods sum the contributions of the individual functional groups within the molecule to arrive at an overall set of HSPs.

The following diagram illustrates the workflow for predicting solubility using HSP.

Hansen Solubility Parameter Workflow A Identify Molecular Structure of Ethyl 1,8-Naphthyridine-2-carboxylate B Decompose into Functional Groups (e.g., aromatic rings, ester, etc.) A->B C Use Group Contribution Method to Estimate Solute HSP (δD, δP, δH) B->C E Calculate the Hansen 'Distance' (Ra) between Solute and Each Solvent C->E D Obtain HSP for a Range of Polar and Non-Polar Solvents D->E F Predict Solubility: Smaller Ra suggests higher solubility E->F Shake-Flask Method Workflow A Add Excess Solute to Solvent B Equilibrate at Constant Temperature (24-48 hours) A->B C Separate Solid and Liquid Phases (Centrifugation or Settling) B->C D Sample Supernatant C->D E Dilute Sample D->E F Quantify by HPLC-UV E->F G Calculate Solubility F->G

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Exploratory

Comprehensive Safety and Handling Protocols for Ethyl 1,8-Naphthyridine-2-Carboxylate in Preclinical Drug Development

Executive Summary and Chemical Context Ethyl 1,8-naphthyridine-2-carboxylate (CAS: 388565-59-1) is a highly versatile heteroaromatic building block. In medicinal chemistry, the 1,8-naphthyridine scaffold is recognized as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Chemical Context

Ethyl 1,8-naphthyridine-2-carboxylate (CAS: 388565-59-1) is a highly versatile heteroaromatic building block. In medicinal chemistry, the 1,8-naphthyridine scaffold is recognized as a privileged pharmacophore, exhibiting broad-spectrum biological activities including antileishmanial, antimicrobial, and anticancer properties [1]. Beyond organic therapeutics, its saponified derivative—1,8-naphthyridine-2-carboxylate (npc)—serves as a robust bidentate bridging ligand. This ligand is critical for the synthesis of paddlewheel-type diruthenium(II) complexes, which are actively investigated for their unique redox-active and photophysical properties [2].

Because this compound bridges the gap between biological screening and organometallic synthesis, handling it requires a nuanced understanding of both its physicochemical hazards and its chemical reactivity. This whitepaper establishes a self-validating framework for the safe handling, storage, and experimental utilization of ethyl 1,8-naphthyridine-2-carboxylate.

Physicochemical Profiling & Hazard Causality

To design effective engineering controls, we must first understand the causality behind the compound's hazard profile. The presence of two heteroaromatic nitrogens increases the molecule's basicity and hydrogen-bond-accepting capacity, facilitating rapid penetration across biological membranes. Furthermore, the ester moiety is susceptible to cleavage by non-specific esterases upon systemic absorption, leading to the release of ethanol and the corresponding carboxylic acid, which can alter local intracellular pH.

Table 1: Quantitative Physicochemical and Safety Data
ParameterSpecification / Value
Chemical Name Ethyl 1,8-naphthyridine-2-carboxylate
CAS Number 388565-59-1
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Physical State Solid (Crystalline Powder)
GHS Signal Word Warning
Hazard Statements (H-Codes) H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled
Precautionary Statements P261, P264, P280, P302+P352, P304+P340
Engineering Controls and PPE Rationale
  • Respiratory Protection: Due to the H332 (Harmful if inhaled) designation, handling the dry powder must occur within a Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood. The crystalline powder can easily form aerosolized micro-particulates during static transfer.

  • Dermal Protection: The H312 (Harmful in contact with skin) hazard dictates the use of nitrile gloves. Causality note: If the compound is dissolved in penetration-enhancing solvents like DMSO or DMF for high-throughput screening (HTS), double-gloving is mandatory, as these solvents will rapidly carry the dissolved naphthyridine scaffold through standard nitrile barriers.

Experimental Workflows and Self-Validating Protocols

The following protocols detail the transformation of ethyl 1,8-naphthyridine-2-carboxylate into its active ligand form, followed by organometallic complexation. Each step includes a self-validating checkpoint to ensure scientific integrity before proceeding.

Protocol A: Saponification to 1,8-Naphthyridine-2-Carboxylic Acid (Hnpc)

The ester must be hydrolyzed to yield the carboxylate ligand required for metal coordination.

  • Reaction Setup: Suspend 1.0 equivalent of ethyl 1,8-naphthyridine-2-carboxylate in a 1:1 mixture of ethanol and distilled water.

  • Base Addition: Slowly add 2.0 equivalents of aqueous NaOH (1M). Causality: The excess base ensures complete nucleophilic acyl substitution while neutralizing the resulting carboxylic acid into its highly soluble sodium salt.

  • Reflux: Heat the mixture to 80°C for 2 hours under continuous stirring.

  • Acidification: Cool the mixture to 0°C in an ice bath and carefully acidify with 1M HCl until the pH reaches ~3.0. The free acid (Hnpc) will precipitate as a fine solid.

  • Self-Validation Checkpoint (ATR-FTIR): Isolate the solid via vacuum filtration and dry under a high vacuum. Analyze the powder using ATR-FTIR. Validation: The reaction is deemed successful only if the ester carbonyl stretch (~1730 cm⁻¹) has completely disappeared and is replaced by a broad carboxylic acid O-H stretch (2500–3000 cm⁻¹) and a shifted carbonyl stretch (~1700 cm⁻¹).

Protocol B: Synthesis of Paddlewheel-Type[Ru₂(npc)₂(O₂CMe)₂]

This protocol utilizes the Hnpc generated in Protocol A to synthesize a redox-active diruthenium complex[2].

  • Inert Atmosphere Preparation: Purge a Schlenk flask with ultra-high purity Argon for 15 minutes. Causality: Ru(II) species are sensitive to ambient oxygen at elevated temperatures, which can lead to premature oxidation to Ru(III).

  • Reagent Mixing: Add 1.0 eq of [Ru₂(O₂CMe)₄] and 2.2 eq of Hnpc to the flask. Dissolve in degassed methanol.

  • Ligand Exchange: Reflux the mixture at 65°C for 24 hours. The npc ligands will displace two equatorial acetate ligands, driven by the thermodynamic stability of the resulting chelate effect.

  • Self-Validation Checkpoint (UV-Vis Spectroscopy): Extract an aliquot and run a UV-Vis spectrum. Validation: The successful formation of the paddlewheel Ru₂⁴⁺ core is confirmed by the appearance of a distinct Metal-to-Ligand Charge Transfer (MLCT) band in the visible region (typically around 400-500 nm), which is absent in the starting materials.

SynthesisWorkflow Start Ethyl 1,8-naphthyridine- 2-carboxylate Saponification Saponification (NaOH/EtOH) Reflux 2h Start->Saponification Intermediate 1,8-Naphthyridine-2- carboxylic acid (Hnpc) Saponification->Intermediate Validation1 Validation: FTIR (Loss of 1730 cm⁻¹ peak) Intermediate->Validation1 Complexation Complexation with Ru₂(OAc)₄ in Degassed MeOH Validation1->Complexation Product Paddlewheel-type [Ru₂(npc)₂(O₂CMe)₂] Complexation->Product Validation2 Validation: UV-Vis (MLCT Band Appearance) Product->Validation2

Caption: Workflow and validation checkpoints for synthesizing diruthenium(II) complexes.

Biological Mechanism of Action

In addition to organometallic chemistry, 1,8-naphthyridine derivatives are actively screened in parasitology and oncology. Recent computational and crystallographic studies in schistosomiasis drug discovery have identified that 1,8-naphthyridine-2-carboxylate derivatives act as potent inhibitors by binding to a secondary "doorstop pocket" adjacent to the NADPH binding site of critical parasitic enzymes [3].

The causality of this biological activity is rooted in the molecule's sterics and electronics. The planar heteroaromatic ring intercalates efficiently into hydrophobic enzyme pockets, while the carboxylate moiety forms critical electrostatic interactions with adjacent Tyrosine residues (e.g., Tyr296), locking the enzyme in an open, inactive conformation.

MOA Ligand Ethyl 1,8-Naphthyridine- 2-Carboxylate CellEntry Passive Membrane Penetration (Lipophilic Ester) Ligand->CellEntry Hydrolysis Intracellular Esterase Cleavage to Carboxylate CellEntry->Hydrolysis Binding Binding to 'Doorstop Pocket' (Adjacent to NADPH site) Hydrolysis->Binding Inhibition Enzyme Conformational Lock & Parasite Death Binding->Inhibition

Caption: Intracellular activation and 'doorstop pocket' binding mechanism of naphthyridines.

Emergency Response and Spill Mitigation

A self-validating safety protocol requires predefined mitigation strategies that neutralize the specific chemical threat.

  • Dry Powder Spill: Do not use a dry brush, which will aerosolize the H332 inhalation hazard. Instead, cover the spill with damp, absorbent paper towels (using water or a mild ethanol solution) to suppress dust. Sweep the damp mass into a sealed hazardous waste container.

  • Solution Spill (in DMSO/DMF): Immediately isolate the area. Because these solvents are penetration enhancers, personnel must don heavy-duty butyl rubber gloves over standard nitrile. Absorb the liquid with an inert binder (e.g., vermiculite or sand) and wash the surface with a 10% bleach solution to degrade the heteroaromatic ring system, followed by a thorough water rinse.

References

  • Title: Development of a Novel 1,8-Naphthyridine–Thiazolidinone Derivative: Synthesis, Spectral Characterization, Antimicrobial Profiling, and ADME Prediction Source: Journal of Pharmaceutical Innovation, 2026. URL: [Link]

  • Title: Paddlewheel-Type Diruthenium(II) Naphthyridine Complex with Electron-Withdrawing Trifluoroacetate Ligands Source: Chemistry, 2025, 7(3), 72. URL: [Link]

  • Title: Schistosomiasis Drug Discovery in the Era of Automation and Artificial Intelligence Source: Frontiers in Immunology, 2021, 12, 642383. URL: [Link]

Foundational

Mechanism of action of 1,8-naphthyridine derivatives in biological systems

An In-depth Technical Guide to the Mechanisms of Action of 1,8-Naphthyridine Derivatives in Biological Systems Abstract The 1,8-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, forming t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanisms of Action of 1,8-Naphthyridine Derivatives in Biological Systems

Abstract

The 1,8-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Initially recognized for the antibacterial properties of its foundational member, nalidixic acid, the versatility of this heterocyclic system has since been exploited to develop potent agents for a variety of therapeutic areas. This technical guide provides an in-depth exploration of the diverse mechanisms of action through which 1,8-naphthyridine derivatives exert their biological effects. We will dissect their primary roles as antibacterial agents targeting DNA gyrase and topoisomerase IV, their multi-pronged attack on cancer through topoisomerase inhibition, disruption of microtubule dynamics, and kinase signaling interruption, as well as emerging antiviral and other enzymatic inhibitory activities. This document is intended for researchers, scientists, and drug development professionals, offering not only a synthesis of established knowledge but also field-proven insights into the experimental validation of these mechanisms.

The 1,8-Naphthyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,8-naphthyridine nucleus, a nitrogen-containing heterocyclic compound, has been a subject of immense interest for medicinal chemists for decades.[1][2] Its journey into clinical significance began with the discovery of nalidixic acid in 1962, the first of the quinolone antibiotics, which established the scaffold's potential as an antibacterial agent.[3][4][5] The core structure, consisting of two fused pyridine rings, offers a rigid and planar framework that is amenable to chemical modification at multiple positions. This synthetic tractability allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, enabling the optimization of interactions with a wide range of biological targets.[1] Consequently, the applications of 1,8-naphthyridine derivatives have expanded far beyond their initial antibacterial role to include potent anticancer, antiviral, anti-inflammatory, and neuroprotective agents.[6][7][8]

Antibacterial Mechanisms of Action: Targeting Bacterial DNA Replication

The most established mechanism of action for 1,8-naphthyridine derivatives is the inhibition of bacterial DNA replication. This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][9]

Inhibition of DNA Gyrase and Topoisomerase IV

Causality of Experimental Choice: In bacteria, DNA gyrase (a tetramer of two GyrA and two GyrB subunits) is crucial for introducing negative supercoils into DNA, a process essential for relieving torsional stress during replication and transcription. Topoisomerase IV is primarily responsible for decatenating (unlinking) daughter chromosomes after replication. Both enzymes function by creating a transient double-strand break in the DNA, passing another segment of DNA through the break, and then resealing it. Because these enzymes are vital for bacterial survival and are structurally distinct from their human counterparts, they represent an ideal target for selective antibacterial therapy.[10]

1,8-naphthyridine-based antibiotics, such as enoxacin and gemifloxacin, do not bind to the enzyme alone. Instead, they intercalate into the DNA at the site of the cleavage and bind to the enzyme, forming a stable ternary drug-enzyme-DNA complex.[4][11] This complex physically blocks the re-ligation of the cleaved DNA strands, leading to an accumulation of double-strand breaks. The resulting DNA damage triggers the SOS response and ultimately leads to bacterial cell death.[4] Derivatives like gemifloxacin are known to inhibit both DNA gyrase and topoisomerase IV, providing broad-spectrum activity.[4]

DNA_Gyrase_Inhibition cluster_0 Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA/GyrB) Complex Ternary Complex (Drug-Enzyme-DNA) DNA_Gyrase->Complex Binds DNA DNA Bacterial DNA DNA->Complex Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->Complex Stabilizes DSB Double-Strand Breaks Complex->DSB Prevents re-ligation Death Bacterial Cell Death DSB->Death Triggers

Caption: Workflow of DNA gyrase inhibition by 1,8-naphthyridine derivatives.

Synergistic Activity: Overcoming Resistance

Some derivatives that may lack potent direct antibacterial activity on their own have been shown to potentiate the effects of other antibiotics, particularly fluoroquinolones.[12] One key mechanism of bacterial resistance is the overexpression of efflux pumps, which actively remove antibiotics from the cell. Certain 1,8-naphthyridine derivatives can act as efflux pump inhibitors, increasing the intracellular concentration of co-administered antibiotics and restoring their efficacy against multi-resistant strains.[9]

Experimental Protocols

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.

  • Methodology:

    • Prepare a reaction mixture containing DNA gyrase buffer, relaxed pBR322 plasmid DNA, ATP, and purified E. coli DNA gyrase enzyme.

    • Add the 1,8-naphthyridine test compound at various concentrations (typically from a DMSO stock). Include a positive control (e.g., ciprofloxacin) and a negative control (DMSO vehicle).

    • Incubate the reaction at 37°C for 1 hour to allow the supercoiling reaction to proceed.

    • Stop the reaction by adding a quench buffer containing SDS (to denature the enzyme) and proteinase K (to digest it).

    • Load the samples onto a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe).

    • Perform electrophoresis to separate the relaxed and supercoiled plasmid forms. Supercoiled DNA migrates faster than relaxed DNA.

    • Visualize the DNA bands under UV light. Inhibition is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band compared to the negative control. The IC50 value can be determined by quantifying band intensity.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is the gold standard for assessing antibacterial potency.

  • Methodology (Broth Microdilution):

    • Prepare a 96-well microtiter plate. Add a fixed volume of sterile cation-adjusted Mueller-Hinton Broth (MHB) to each well.

    • Create a two-fold serial dilution of the test compound across the wells of the plate. Leave wells for positive (bacteria, no drug) and negative (broth only) controls.

    • Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Inoculate all wells except the negative control with the bacterial suspension.

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection: it is the lowest concentration of the compound at which there is no visible turbidity (growth).

Anticancer Mechanisms of Action: A Multi-pronged Attack

1,8-naphthyridine derivatives have emerged as promising anticancer agents that operate through several distinct mechanisms, allowing them to target cancer cells at different stages of their lifecycle.[6][13][14]

Disruption of DNA Topology: Topoisomerase Inhibition

Similar to their antibacterial counterparts, certain 1,8-naphthyridine derivatives target human topoisomerases. Cancer cells, due to their high proliferation rate, are particularly dependent on topoisomerases (Topo I and Topo II) to resolve DNA topological problems during replication.[15] Compounds like Vosaroxin and others are potent inhibitors of Topoisomerase II.[15][16] They act as "topoisomerase poisons," trapping the enzyme in its cleavage complex with DNA. This leads to permanent, lethal double-strand breaks, which trigger cell cycle arrest (often at the G2/M phase) and induce apoptosis, primarily through the intrinsic pathway involving caspase-9 activation.[15][16] Some derivatives have shown dual inhibitory activity against both Topo I and Topo II.[15]

Topo_Inhibition_Apoptosis Naphthyridine 1,8-Naphthyridine Derivative Complex Stabilized Topo II- DNA Cleavage Complex Naphthyridine->Complex Binds to TopoII Topoisomerase II TopoII->Complex DSB DNA Double- Strand Breaks Complex->DSB Induces ATM_ATR ATM/ATR Kinase Activation DSB->ATM_ATR G2M_Arrest G2/M Cell Cycle Arrest ATM_ATR->G2M_Arrest Apoptosis Intrinsic Apoptosis ATM_ATR->Apoptosis p53-dependent/ independent paths

Caption: Topoisomerase II inhibition by 1,8-naphthyridines leading to apoptosis.

Cytoskeletal Disruption: Tubulin Polymerization Inhibition

The microtubule cytoskeleton is a critical target in cancer therapy due to its essential role in forming the mitotic spindle during cell division.[17] A class of 2-phenyl-1,8-naphthyridin-4-ones has been shown to be potent inhibitors of tubulin polymerization.[18][19]

Causality of Experimental Choice: To confirm that a drug's cytotoxic effect stems from microtubule disruption rather than another mechanism, a tubulin polymerization assay is essential. This cell-free assay directly measures the compound's effect on the assembly of purified tubulin into microtubules. These compounds often act as colchicine binding site inhibitors.[18][19] By binding to β-tubulin at or near the colchicine site, they introduce a conformational change that prevents the proper assembly of tubulin heterodimers into protofilaments and, subsequently, microtubules. This disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis. A strong correlation between cytotoxicity (measured by a cell viability assay) and the inhibition of tubulin polymerization is a key indicator of this mechanism of action.[18]

Tubulin_Inhibition Tubulin α/β-Tubulin Heterodimers Polymerization Polymerization Tubulin->Polymerization Naphthyridine Naphthyridine Derivative Block Inhibition Naphthyridine->Block Microtubules Microtubules Polymerization->Microtubules Arrest Mitotic Arrest & Apoptosis Microtubules->Arrest Disruption leads to Block->Polymerization Blocks

Caption: Mechanism of tubulin polymerization inhibition.

Interruption of Cell Signaling: Kinase Inhibition

Many cancers are driven by aberrant signaling from receptor tyrosine kinases (RTKs). The 1,8-naphthyridine scaffold has proven to be an effective framework for designing inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met.[13][14][20][21] These derivatives typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates. This blockade disrupts critical signaling pathways responsible for cell proliferation, survival, and angiogenesis.[22]

Table 1: Examples of 1,8-Naphthyridine Derivatives and Their Molecular Targets

Compound ClassPrimary Target(s)Therapeutic AreaReference(s)
Nalidixic Acid, EnoxacinDNA Gyrase, Topoisomerase IVAntibacterial[4]
GemifloxacinDNA Gyrase, Topoisomerase IVAntibacterial[4]
VosaroxinTopoisomerase IIAnticancer[15]
2-Phenyl-1,8-naphthyridin-4-onesTubulin (Colchicine Site)Anticancer[18][19]
Various DerivativesFGFR, EGFR, c-Met KinasesAnticancer[13][20][21]
Experimental Protocols

Protocol 3: MTT Cell Viability Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the 1,8-naphthyridine compound for a specified period (e.g., 48 or 72 hours).

    • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

    • Read the absorbance of the purple solution on a microplate reader (typically at ~570 nm).

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 4: In Vitro Tubulin Polymerization Assay

  • Principle: This assay monitors the assembly of purified tubulin into microtubules by measuring the change in light scattering or fluorescence over time.

  • Methodology (Light Scattering):

    • Reconstitute lyophilized, high-purity (>99%) tubulin protein in a polymerization buffer (e.g., G-PEM buffer containing GTP). Keep on ice to prevent premature polymerization.

    • Add the test compound at various concentrations to the wells of a microplate.

    • Initiate the polymerization reaction by warming the plate to 37°C and adding the tubulin solution to the wells.

    • Immediately place the plate in a spectrophotometer equipped with a temperature controller set to 37°C.

    • Measure the absorbance (light scattering) at 340 nm every minute for 60 minutes.

    • Polymerization is observed as an increase in absorbance over time. Inhibitors will suppress the rate and extent of this increase. The IC50 can be calculated from the dose-response curve.

Emerging and Other Mechanisms of Action

The versatility of the 1,8-naphthyridine scaffold continues to yield derivatives with novel mechanisms of action.

  • Antiviral Activity: Certain derivatives have been patented for their potential to inhibit the Hepatitis C Virus (HCV), though the precise molecular targets are often proprietary.[23]

  • Anti-mycobacterial Activity: Against Mycobacterium tuberculosis, some 1,8-naphthyridine analogues are presumed to act by inhibiting InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis.[24]

  • Enzyme Inhibition: Derivatives have been identified as dual inhibitors of carbonic anhydrase and alkaline phosphatase, enzymes implicated in bone disorders like rheumatoid arthritis, suggesting therapeutic potential in non-cancer, non-infectious diseases.[25]

Conclusion and Future Perspectives

The 1,8-naphthyridine scaffold is a testament to the power of a privileged structure in drug discovery. From its origins as a bacterial topoisomerase inhibitor, it has evolved into a versatile platform for targeting a remarkable range of biological processes. Its derivatives can poison topoisomerases in bacteria and human cancer cells, disrupt the very cytoskeleton that enables mitosis, and shut down aberrant kinase signaling pathways that drive tumor growth. The continued exploration of this scaffold, aided by modern computational methods and a deeper understanding of disease biology, promises to deliver next-generation therapeutics. Future research will likely focus on enhancing selectivity for specific targets to improve efficacy and reduce off-target effects, as well as developing multi-target agents that can combat complex diseases like cancer and drug-resistant infections through synergistic mechanisms.

References

  • Leonard, J. T., Gangadhar, R., Gnanasam, S. K., Ramachandran, S., Saravanan, M., & Sridhar, S. K. (2002). Synthesis and Pharmacological Activities of 1,8-naphthyridine Derivatives. Biological & Pharmaceutical Bulletin, 25(6), 798-802. [Link]

  • Abu-Melha, S. (2014). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 61(4), 919-927. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Promising Future of Naphthyridine Derivatives in Cancer Therapy. [Link]

  • El-Sayed, M. T., Abbas, H. S., Ali, O. M., & El-Henawy, A. A. (2022). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. [Link]

  • Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. ASSAY and Drug Development Technologies, 19(5), 285-307. [Link]

  • Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1166-1176. [Link]

  • Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. [Link]

  • Various Authors. (2024). ANTIBACTERIAL, ANTIFUNGAL ACTIVITY OF NEWLY SYNTHESIZED 1, 8-NAPHTHYRIDINYL HETEROCYCLES. IIP Series. [Link]

  • Kwiecień, H., & Sadowski, Z. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 14(11), 1157. [Link]

  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S. K., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-852. [Link]

  • Madaan, A., Kumar, V., Singh, A. T., Sharma, P. K., Jaggi, M., & Burman, A. C. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 19(16), 4721-4725. [Link]

  • Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. [Link]

  • Leonard, J. T., et al. (2002). Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives. Request PDF. [Link]

  • Leonard, J. T., Gangadhar, R., Gnanasam, S. K., Ramachandran, S., Saravanan, M., & Sridhar, S. K. (2002). Synthesis and Pharmacological Activities of 1,8-naphthyridine Derivatives. Biological & Pharmaceutical Bulletin, 25(6), 798-802. [Link]

  • Kuo, C. C., Hsieh, H. P., Pan, W. Y., Chen, C. P., Liou, J. P., Lee, S. J., ... & Chang, J. Y. (1998). Antitumor agents. 174. 2',3',4',5,6,7-Substituted 2-phenyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 41(18), 3377-3384. [Link]

  • Hoffmann-La Roche. (2000).[3][26] NAPHTHYRIDINE DERIVATIVES HAVING ANTIVIRAL ACTIVITY. WIPO Patent WO/2000/050424. [Link]

  • Shingare, P., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14, 23785-23797. [Link]

  • de Oliveira, A. C. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. [Link]

  • de Oliveira, A. C. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PubMed. [Link]

  • Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1166-76. [Link]

  • Ojha, M., et al. (2021). 1,8-naphthyridine derivatives: A privileged scaffold for versatile biological activities. Mini-Reviews in Medicinal Chemistry. [Link]

  • Tonetti, I., Bertini, D., Ferrarini, P. I., & Livi, O. (1976). 1,8-naphthyridine derivatives: synthesis and pharmacological evaluation of beta-receptor blocking activity. Il Farmaco; edizione scientifica, 31(3), 175-182. [Link]

  • Madaan, A., et al. (2015). Naphthyridines with Antiviral Activity - A Review. ResearchGate. [Link]

  • Kuo, C. C., et al. (1998). Antitumor Agents. 174. 2',3',4',5,6,7-Substituted 2-Phenyl-1,8-naphthyridin-4-ones: Their Synthesis, Cytotoxicity, and Inhibition of Tubulin Polymerization. Journal of Medicinal Chemistry, 41(18), 3377-3384. [Link]

  • Karaca, H., et al. (2017). New 1,4-dihydro[3][26]naphthyridine derivatives as DNA gyrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(6), 1435-1440. [Link]

  • El-Sayed, M. T., et al. (2022). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Request PDF. [Link]

  • Kwiecień, H., & Sadowski, Z. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Scilit. [Link]

  • El-Sayed, M. T., et al. (2022). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. [Link]

  • Merck Patent GmbH. (2012). 2,4- DIARYL - SUBSTITUTED[3][26] NAPHTHYRIDINES AS KINASE INHIBITORS FOR USE AGAINST CANCER. WIPO Patent WO/2012/000595. [Link]

  • Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. OUCI. [Link]

  • Zaib, S., et al. (2020).[3][26]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. PLoS ONE, 15(1), e0225731. [Link]

  • El-Sayed, M. T., et al. (2022). Reported 1,8-naphthyridine derivatives with c-Met inhibitory activity. ResearchGate. [Link]

  • El-Sayed, M. T., et al. (2022). Reported 1,8-naphthyridine with topoisomerase inhibitor activity. ResearchGate. [Link]

  • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 5(5), 1063-1065. [Link]

  • Chen, Y. K., et al. (2018). Discovering new DNA gyrase inhibitors using machine learning approaches. Journal of Chemical Information and Modeling, 58(8), 1646-1660. [Link]

  • El-Naggar, A. M., et al. (2024). Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis. Molecules, 29(6), 1269. [Link]

  • Various Authors. (2022). Chemical structures of the 1,8-naphthyridine derivatives. ResearchGate. [Link]

  • El-Shabrawy, Y., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(6), e2300035. [Link]

  • Lesher, G., et al. (1962). 1,8-NAPHTHYRIDINE DERIVATIVES. A NEW CLASS OF CHEMOTHERAPEUTIC AGENTS. Semantic Scholar. [Link]

  • Chen, Y. L., et al. (2009). Discovery of a Novel Series of Quinolone and Naphthyridine Derivatives as Potential Topoisomerase I Inhibitors by Scaffold Modification. Journal of Medicinal Chemistry, 52(18), 5747-5757. [Link]

  • Various Authors. (2022). Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia.pub. [Link]

  • Patsnap. (2024). What are the therapeutic candidates targeting Tubulin?. Patsnap Synapse. [Link]

  • Various Authors. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for Ethyl 1,8-Naphthyridine-2-Carboxylate

Introduction and Rationale The 1,8-naphthyridine core is a privileged and highly versatile pharmacophore embedded in numerous biologically active molecules, including antimicrobial agents, HIV inhibitors, and antitumor d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The 1,8-naphthyridine core is a privileged and highly versatile pharmacophore embedded in numerous biologically active molecules, including antimicrobial agents, HIV inhibitors, and antitumor drugs[1]. Furthermore, functionalized derivatives such as 1,8-naphthyridine-2-carboxamides have demonstrated potent anti-inflammatory properties by modulating the TLR4/Myd88/NF-κB signaling pathways[2].

The synthesis of ethyl 1,8-naphthyridine-2-carboxylate serves as a critical foundational workflow in medicinal chemistry. The ester moiety provides a versatile synthetic handle for downstream functionalization—such as amidation or reduction—enabling the rapid generation of diverse, target-specific compound libraries[2][3]. This application note details a robust, self-validating protocol for the synthesis of ethyl 1,8-naphthyridine-2-carboxylate via a base-catalyzed Friedländer condensation. By leveraging ethyl pyruvate as a highly reactive α-oxoester[4], this method ensures high regioselectivity, scalability, and excellent yields.

Mechanistic Overview

The Friedländer condensation is a thermodynamically driven, tandem reaction sequence[1]. When constructing the 1,8-naphthyridine architecture from 2-aminonicotinaldehyde and ethyl pyruvate, the causality of the reaction steps unfolds in three distinct stages:

  • Imine Formation (Schiff Base): The primary amine of 2-aminonicotinaldehyde acts as a nucleophile, attacking the highly electrophilic α-keto carbonyl of ethyl pyruvate. Subsequent loss of water generates an imine intermediate.

  • Intramolecular Aldol Condensation: The base catalyst deprotonates the activated α-methyl group of the pyruvate moiety. The resulting enolate undergoes an intramolecular nucleophilic attack on the adjacent formyl group of the pyridine ring.

  • Dehydration and Aromatization: A final dehydration step eliminates a second molecule of water. This step is the thermodynamic sink of the reaction, driving the equilibrium forward to form the fully aromatic, highly stable bicyclic system.

Mechanism A 2-Aminonicotinaldehyde + Ethyl Pyruvate B Imine Intermediate (Schiff Base) A->B Base Catalyst - H2O C Intramolecular Aldol Condensation B->C Enolate Formation D Dehydration & Aromatization C->D Ring Closure E Ethyl 1,8-Naphthyridine- 2-Carboxylate D->E - H2O Thermodynamic Sink

Fig 1. Mechanistic pathway of the Friedländer condensation forming the 1,8-naphthyridine core.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsFunction
2-Aminonicotinaldehyde 122.131.0Primary Scaffold / Nucleophile
Ethyl Pyruvate 116.121.2Electrophile / Enolate Precursor
Piperidine 85.150.2Base Catalyst
Ethanol (Absolute) 46.07-Solvent
Ethyl Acetate / Hexanes --Extraction & Chromatography
Anhydrous Na₂SO₄ 142.04-Desiccant

Step-by-Step Experimental Protocol

Step 1: Reaction Setup In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminonicotinaldehyde (1.00 g, 8.19 mmol, 1.0 equiv) in 15 mL of absolute ethanol. Add ethyl pyruvate (1.14 g, 1.08 mL, 9.83 mmol, 1.2 equiv) dropwise at room temperature. Finally, add piperidine (0.14 g, 0.16 mL, 1.64 mmol, 0.2 equiv) as the base catalyst. Expertise & Causality: Absolute ethanol is chosen as it fully solubilizes the reactants while being environmentally benign[1]. Piperidine acts as a dual-purpose base: it facilitates the initial nucleophilic attack by deprotonating the amine and subsequently generates the enolate from the α-methyl group of ethyl pyruvate required for ring closure.

Step 2: Reflux and Kinetic Driving Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) in an oil bath for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC). Expertise & Causality: While imine formation can occur at room temperature, the subsequent intramolecular aldol condensation and final dehydration steps possess higher activation energy barriers. Reflux conditions provide the necessary thermal energy to overcome these barriers, driving the equilibrium toward the fully aromatized 1,8-naphthyridine system[1].

Step 3: Workup and Phase Separation Once TLC indicates complete consumption of 2-aminonicotinaldehyde, cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator. Dilute the resulting crude residue with ethyl acetate (30 mL) and wash sequentially with distilled water (20 mL) and saturated aqueous NaCl (brine, 20 mL). Expertise & Causality: Removing ethanol prior to extraction prevents phase-miscibility issues. The water wash efficiently removes the highly water-soluble piperidine catalyst and trace unreacted ethyl pyruvate[4], while the brine wash pre-dries the organic layer, minimizing product loss during the final desiccation over anhydrous Na₂SO₄.

Step 4: Chromatographic Purification Filter the dried organic layer and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel (230-400 mesh), eluting with a gradient of Hexane:Ethyl Acetate (80:20 to 60:40 v/v). Collect the fractions containing the product and evaporate the solvent to yield ethyl 1,8-naphthyridine-2-carboxylate as a solid. Expertise & Causality: Silica gel chromatography effectively separates the target bicyclic compound from polar polymeric byproducts, ensuring the high purity (>95%) required for downstream pharmaceutical applications[2].

Workflow S1 1. Reaction Setup Mix Reactants + Piperidine in EtOH S2 2. Reflux Heat at 80°C for 4-6 hours S1->S2 S3 3. TLC Monitoring Confirm aldehyde consumption S2->S3 S4 4. Workup Quench, Extract (EtOAc), Dry S3->S4 S5 5. Purification Silica Gel Chromatography S4->S5 S6 6. Validation NMR & LC-MS Analysis S5->S6

Fig 2. Step-by-step experimental workflow for the synthesis and purification of the target compound.

Analytical Validation (Self-Validating System)

To ensure trustworthiness and reproducibility, the success of the protocol must be verified against the following expected analytical benchmarks:

Analytical MethodExpected ObservationCausality / Significance
TLC (7:3 Hexane:EtOAc) R_f ~ 0.45, strong UV active spot (254 nm)Confirms the formation of the highly conjugated, extended aromatic bicyclic system.
¹H NMR (CDCl₃) δ 9.1 (dd), 8.3 (dd), 8.2 (d) ppmCharacteristic downfield shifts validate the formation of the electron-deficient 1,8-naphthyridine protons.
¹H NMR (CDCl₃) δ 4.5 (q), 1.5 (t) ppmConfirms the intact ethyl ester moiety survived the basic reflux conditions.
LC-MS (ESI+) m/z [M+H]⁺ = 203.08Validates the exact molecular weight of the target compound, ruling out incomplete dehydration.

References

1.[1] Title: Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited Source: National Institutes of Health (NIH) / ACS Omega URL: [Link]

2.[2] Title: A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway Source: National Institutes of Health (NIH) / Int J Mol Sci. URL: [Link]

3.[3] Title: Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2 Source: Theranostics URL: [Link]

4.[4] Title: Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles Source: American Chemical Society (ACS) / Chemical Reviews URL: [Link]

Sources

Application

Using ethyl 1,8-naphthyridine-2-carboxylate as a bidentate ligand in coordination chemistry

An In-Depth Guide to the Coordination Chemistry of Ethyl 1,8-Naphthyridine-2-Carboxylate Authored by: A Senior Application Scientist The 1,8-naphthyridine framework represents a "privileged scaffold" in both medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Coordination Chemistry of Ethyl 1,8-Naphthyridine-2-Carboxylate

Authored by: A Senior Application Scientist

The 1,8-naphthyridine framework represents a "privileged scaffold" in both medicinal chemistry and coordination chemistry.[1] Its rigid, planar structure featuring two nitrogen atoms in a pre-organized arrangement makes it an exceptional bidentate ligand for a vast array of metal ions.[2] This guide focuses on a particularly versatile derivative, ethyl 1,8-naphthyridine-2-carboxylate. The introduction of an ethyl carboxylate group at the 2-position not only modulates the electronic properties of the ligand system but also provides a valuable synthetic handle for further functionalization, expanding its utility in the development of novel catalysts, therapeutic agents, and advanced materials.[3][4][5]

This document serves as a detailed application note and protocol guide for researchers, chemists, and drug development professionals interested in harnessing the potential of ethyl 1,8-naphthyridine-2-carboxylate as a cornerstone ligand in their synthetic endeavors.

The Ligand: Synthesis and Rationale

The most reliable and scalable route to substituted 1,8-naphthyridines is the Friedländer annulation, a condensation reaction between a 2-aminopyridine derivative and a compound containing an active methylene group.[6] For ethyl 1,8-naphthyridine-2-carboxylate, this involves the reaction of 2-aminonicotinaldehyde with ethyl acetoacetate.

Protocol 1: Synthesis of Ethyl 1,8-Naphthyridine-2-Carboxylate

Causality: This one-pot reaction is driven by the initial formation of an enamine intermediate from the aldehyde and the active methylene compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic naphthyridine ring. Piperidine acts as a base to facilitate the deprotonation of the active methylene group, accelerating the reaction. Using solvent-free conditions or a minimal amount of a high-boiling solvent often leads to higher yields and easier product isolation due to increased reactant concentration.

Materials:

  • 2-Aminonicotinaldehyde

  • Ethyl acetoacetate

  • Piperidine (catalytic amount)

  • Ethanol or Isopropanol (for recrystallization)

  • Mortar and pestle or round-bottom flask with magnetic stirrer

Procedure:

  • Reaction Setup: In a mortar, combine 2-aminonicotinaldehyde (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of piperidine (approx. 0.1 eq).

  • Reaction Execution: Grind the mixture with a pestle at room temperature for 15-20 minutes. The mixture will likely become a thick paste and then solidify. Alternatively, the reactants can be stirred in a flask at 50-60 °C for 2-4 hours.[6]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The product spot should be UV-active and will have a different Rf value than the starting materials.

  • Work-up: Upon completion, add cold water to the solid mass and break it up with a spatula.

  • Isolation: Filter the solid product using a Büchner funnel, wash thoroughly with cold water to remove any unreacted starting materials and piperidine, and then wash with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol or isopropanol to yield the product as a white to pale yellow crystalline solid. Dry the final product under vacuum.

Workflow for Ligand Synthesis

cluster_start Starting Materials A 2-Aminonicotinaldehyde C Mix & Add Piperidine Catalyst A->C B Ethyl Acetoacetate B->C D Friedländer Annulation (Grind or Heat) C->D E Aqueous Work-up & Filtration D->E F Recrystallization (Ethanol) E->F G Pure Ligand: Ethyl 1,8-naphthyridine- 2-carboxylate F->G

Caption: Workflow for the synthesis of the target ligand.

Coordination Chemistry: Synthesis of Metal Complexes

Ethyl 1,8-naphthyridine-2-carboxylate acts as a classic bidentate, or chelating, ligand, coordinating to a metal center through the lone pair of electrons on its two nitrogen atoms (N1 and N8).[7] This chelation forms a stable five-membered ring with the metal ion, a thermodynamically favorable arrangement known as the chelate effect. The ester group at the 2-position is generally not involved in the primary coordination but influences the complex's overall steric and electronic profile.

Protocol 2: General Synthesis of a Palladium(II) Complex

Causality: This protocol describes the synthesis of a square planar Pd(II) complex. Acetonitrile is a common solvent as it can weakly coordinate to the metal center, facilitating the reaction with the naphthyridine ligand. The reaction is typically straightforward, driven by the formation of the stable chelate. An inert atmosphere is good practice to prevent any potential side reactions, although not always strictly necessary for air-stable complexes like those of Pd(II).

Materials:

  • Ethyl 1,8-naphthyridine-2-carboxylate (the "Ligand")

  • Bis(acetonitrile)palladium(II) dichloride, [PdCl₂(CH₃CN)₂]

  • Anhydrous Acetonitrile

  • Anhydrous Diethyl Ether

  • Schlenk flask and line

Procedure:

  • Reagent Preparation (Ligand): In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the Ligand (1.0 eq) in anhydrous acetonitrile.

  • Reagent Preparation (Metal): In a separate Schlenk flask, dissolve [PdCl₂(CH₃CN)₂] (1.0 eq) in anhydrous acetonitrile. The solution should be a clear yellow-orange.

  • Reaction: Slowly add the ligand solution to the palladium salt solution via cannula or syringe while stirring.

  • Observation: A color change and/or the formation of a precipitate is typically observed immediately or within a few minutes.

  • Reaction Completion: Allow the mixture to stir at room temperature for 2-4 hours to ensure the reaction goes to completion.

  • Isolation: Reduce the solvent volume under vacuum. Add anhydrous diethyl ether to fully precipitate the product.

  • Purification: Filter the resulting solid, wash with a small amount of fresh diethyl ether, and dry under vacuum. The product, [Pd(Ligand)Cl₂], is typically a stable, colored solid. Further purification can be achieved by recrystallization from a suitable solvent system like dichloromethane/hexane.

Visualization of Bidentate Coordination

cluster_ligand Ethyl 1,8-naphthyridine-2-carboxylate L Structure of Ligand N1 N8 M Metal Center (M) N1->M σ-donation N8->M σ-donation

Caption: Chelation of the ligand to a metal center (M).

Essential Characterization Techniques

A combination of analytical methods is required to confirm the identity, purity, and structure of both the ligand and its metal complexes. This multi-technique approach provides a self-validating system for structural elucidation.[1]

Technique Purpose & Expected Observations
¹H & ¹³C NMR Spectroscopy Ligand: Confirms the successful synthesis by showing the characteristic aromatic proton signals and the ethyl ester resonances. Complex: Upon coordination to a metal, a downfield shift of the naphthyridine proton signals is expected due to the donation of electron density to the metal center.
FT-IR Spectroscopy Ligand: Shows characteristic C=N stretches of the naphthyridine ring and the C=O stretch of the ester. Complex: A shift in the C=N vibrational frequency upon coordination is indicative of complex formation. The C=O stretch may also be slightly perturbed.
UV-Vis Spectroscopy Provides information on the electronic structure. Intraligand (π→π*) transitions are typically observed in the UV region. For transition metal complexes, new, lower-energy Metal-to-Ligand Charge Transfer (MLCT) bands may appear in the visible region.[8][9]
Mass Spectrometry Confirms the molecular weight of the ligand and the resulting complex, providing definitive evidence of their formation.
Elemental Analysis Determines the elemental composition (C, H, N) of the compounds, serving as a crucial check for purity.[10]
Single-Crystal X-ray Diffraction The gold standard for structural analysis. It provides unambiguous proof of the molecular structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.[10][11][12][13]

Applications and Future Directions

The metal complexes derived from ethyl 1,8-naphthyridine-2-carboxylate are poised for application in several high-impact fields.

A. Homogeneous Catalysis

Palladium complexes of nitrogen-containing heterocyclic ligands are well-established catalysts for cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1][14] The [Pd(Ligand)Cl₂] complex synthesized via Protocol 2 can be investigated as a pre-catalyst for such transformations. The bidentate nature of the ligand provides stability to the catalytic species, potentially leading to high efficiency and turnover numbers.

B. Medicinal and Pharmaceutical Chemistry

The 1,8-naphthyridine scaffold is a core component of numerous antibacterial and anticancer agents.[15][16][17][18] Coordination to a metal center can enhance the biological activity of the parent ligand.[1] This can occur through several mechanisms, including increased lipophilicity (aiding cell membrane transport) or by the complex interacting directly with biological targets like DNA or specific enzymes. These complexes are prime candidates for screening as novel cytotoxic or antimicrobial agents.[15]

C. Materials Science

The rigid, aromatic structure of the 1,8-naphthyridine core often imparts favorable photophysical properties to its metal complexes.[8] Depending on the coordinated metal (e.g., Cu(I), Ru(II), Ir(III)), these complexes can exhibit fluorescence or phosphorescence. This opens avenues for their use in the development of Organic Light-Emitting Diodes (OLEDs), chemical sensors, or photodynamic therapy agents.

References

  • 1,8-Naphthyridine Revisited: Applications in Dimetal Chemistry. ResearchGate. [Link]

  • Synthesis, Characterization, Photoinduced Isomerization, and Spectroscopic Properties of Vinyl-1,8-naphthyridine Derivatives and Their Copper(I) Complexes. Inorganic Chemistry - ACS Publications. [Link]

  • Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. PubMed. [Link]

  • Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. ResearchGate. [Link]

  • Development of Homo- and Heteromultimetallic Complexes Supported by 1,8- Naphthyridine Ligands. eScholarship. [Link]

  • Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents. ResearchGate. [Link]

  • A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II). Dalton Transactions (RSC Publishing). [Link]

  • Bimetallics in a Nutshell: Complexes Supported by Chelating Naphthyridine-Based Ligands. eScholarship.org. [Link]

  • Bimetallics in a Nutshell: Complexes Supported by Chelating Naphthyridine-Based Ligands. Accounts of Chemical Research - ACS Publications. [Link]

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. [Link]

  • Palladium(ii) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity. Dalton Transactions (RSC Publishing). [Link]

  • Utilising a Proton-Responsive 1,8-Naphthyridine Ligand for the Synthesis of Bimetallic Palladium and Platinum Complexes. ANU Researcher Portal. [Link]

  • Utilising a Proton-Responsive 1,8-Naphthyridine Ligand for the Synthesis of Bimetallic Palladium and Platinum Complexes. PubMed. [Link]

  • Synthesis, spectroscopic properties and theoretical calculations on methylene bridged 1,8-naphthyridine ligands and copper(I) complex through a non-catalyst C(sp3)–H methylenation. Indian Journal of Chemistry -Section A. [Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. [Link]

  • Synthesis of 1,8-naphthyridines under solvent free conditions. Indian Academy of Sciences. [Link]

  • Ethyl 7-pivaloylamino-1,8-naphthyridine-2-carboxylate sesquihydrate. ResearchGate. [Link]

  • Diiron Complexes of 1,8-Naphthyridine-Based Dinucleating Ligands as Models for Hemerythrin. Journal of the American Chemical Society - ACS Publications. [Link]

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega - ACS Publications. [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate. [Link]

  • 1,8-Naphthyridine. Wikipedia. [Link]

  • Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. ResearchGate. [Link]

  • Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. National Center for Biotechnology Information. [Link]

  • Structures With Bidentate Ligands. Purdue University. [Link]

  • Structure, coordination, and TM complexes of 1,8‐naphthyridines. ResearchGate. [Link]

  • X-Ray Crystallography. University of Texas at Austin. [Link] 32.[3][16]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. National Center for Biotechnology Information. [Link]

  • X-Ray Crystallography of Chemical Compounds. National Center for Biotechnology Information. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl 1,8-Naphthyridine-2-Carboxylate Synthesis

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of 1,8-naphthyridine derivatives. This guide is designed for researchers, medicinal chemists, and proce...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1,8-naphthyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical heterocyclic scaffold. We understand that synthesizing these compounds can present challenges, particularly concerning reaction yield and purity. This document provides in-depth, experience-driven answers to common problems encountered during the synthesis of ethyl 1,8-naphthyridine-2-carboxylate.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing ethyl 1,8-naphthyridine-2-carboxylate?

The most prevalent and efficient method is the Friedländer Annulation . This reaction involves the condensation of 2-aminonicotinaldehyde with an active methylene compound, in this case, ethyl acetoacetate. The reaction is typically catalyzed by either a base or an acid and is valued for its atom economy and ability to construct the bicyclic naphthyridine core in a single step.[1][2]

Q2: Why is the 1,8-naphthyridine scaffold so important in drug development?

The 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities allow it to interact with a wide range of biological targets. Consequently, its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial (e.g., Nalidixic acid), antitumor (e.g., Vosaroxin), antibacterial, and anti-inflammatory properties.[3][4] This versatility makes it a cornerstone for the development of novel therapeutics.

Section 2: Troubleshooting Guide for Low Reaction Yield

This section addresses the most common and frustrating issue in this synthesis: low product yield. We will explore the root causes and provide validated protocols for significant improvement.

Issue 1: My Friedländer reaction is giving a very low yield. What are the likely causes and how can I improve it?

Low yields in the Friedländer synthesis of ethyl 1,8-naphthyridine-2-carboxylate typically stem from suboptimal reaction conditions, including the choice of catalyst, solvent, and temperature. Harsh conditions, such as the use of strong, non-recoverable acids or bases, can promote side reactions and complicate purification.[1][5] Modern approaches have focused on milder, more efficient, and environmentally benign conditions.

Root Cause: Suboptimal Catalyst and Solvent System

The catalyst's role is to facilitate two key steps: the initial aldol-type condensation between the aldehyde and the enolate of the active methylene compound, followed by intramolecular cyclization and dehydration. An inappropriate catalyst or solvent can hinder either of these steps or promote unwanted side reactions.

Workflow: The Friedländer Annulation Pathway

Friedlander_Workflow Start Starting Materials (2-Aminonicotinaldehyde + Ethyl Acetoacetate) Condensation Catalyst-Mediated Condensation Start->Condensation Add Catalyst (Base or Acid) Intermediate Enamine/Iminium Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration/ Aromatization Cyclization->Dehydration Product Ethyl 1,8-Naphthyridine-2-carboxylate Dehydration->Product

Caption: General workflow for the Friedländer synthesis.

Solutions: Validated Protocols for High-Yield Synthesis

We recommend three highly effective, modern protocols that address the shortcomings of older methods.

Solution A: Base-Catalyzed, Solvent-Free Grinding This method is exceptionally fast, high-yielding, and environmentally friendly. The high concentration of reagents in the absence of a solvent dramatically accelerates the reaction rate.

  • Protocol:

    • In a mortar, combine 2-aminonicotinaldehyde (1.0 mmol) and ethyl acetoacetate (1.1 mmol).

    • Add a catalytic amount of piperidine (2-3 drops).

    • Grind the mixture vigorously with a pestle at room temperature for 5-10 minutes. The mixture will typically solidify.

    • Add cold water to the solid mass and break it up.

    • Collect the solid product by filtration, wash with water, and dry.

    • Recrystallize from ethanol to obtain the pure product.

Solution B: Green Chemistry Approach in Water Using water as a solvent is not only sustainable but can also enhance reactivity through hydrophobic effects. Choline hydroxide [ChOH], a bio-based catalyst, has proven highly effective.[3]

  • Protocol:

    • To a flask containing water (2 mL), add 2-aminonicotinaldehyde (0.5 mmol) and ethyl acetoacetate (0.5 mmol).

    • Add choline hydroxide (1 mol%).

    • Stir the reaction mixture vigorously at 50°C under a nitrogen atmosphere.

    • Monitor the reaction by TLC (10% methanol/dichloromethane). The reaction is typically complete within 6-10 hours.[3]

    • After completion, cool the mixture and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.

Solution C: Ionic Liquid Catalysis Basic ionic liquids (ILs) can serve as both the solvent and the catalyst. They are non-volatile, thermally stable, and can often be recycled, offering a green and efficient reaction medium.[1]

  • Protocol:

    • In a reaction vial, dissolve 2-aminonicotinaldehyde (0.6 mmol) and ethyl acetoacetate (1.0 mmol) in a basic ionic liquid such as 1-butyl-3-methylimidazolium imidazolide ([Bmmim][Im]) (3-5 mL).

    • Stir the mixture at 80°C for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture and extract the product with diethyl ether. The ionic liquid phase can be retained for reuse.

    • Combine the ether extracts and evaporate the solvent. Purify the crude product by silica gel column chromatography.[1]

Data Summary: Comparison of Optimized Conditions
MethodCatalystSolventTemperatureTypical TimeTypical YieldReference
Solvent-Free PiperidineNoneRoom Temp.5-10 min>90%
Aqueous Choline HydroxideWater50°C6-10 h~85-95%[3]
Ionic Liquid [Bmmim][Im][Bmmim][Im]80°C12-24 h~80-90%[1]
Issue 2: I'm observing significant tar and byproduct formation. How can I minimize this?

This issue is particularly common in related quinoline syntheses like the Skraup or Doebner-von Miller reactions, which use strong acids and high temperatures.[5][6] The primary cause is the acid-catalyzed polymerization of α,β-unsaturated carbonyl intermediates formed during the reaction.

Root Cause: Polymerization of Reaction Intermediates

Under harsh acidic conditions, the reactive enone intermediates can polymerize faster than they undergo the desired intramolecular cyclization, leading to intractable tars and a complex mixture of byproducts. This significantly reduces the yield and makes purification exceptionally difficult.[5]

Logical Pathway: Desired Cyclization vs. Undesired Polymerization

Side_Reaction Intermediate Reactive Enone Intermediate DesiredPath Intramolecular Cyclization Intermediate->DesiredPath Milder Conditions (Base-catalyzed) SidePath Intermolecular Polymerization Intermediate->SidePath Harsh Conditions (Strong Acid, High Temp) Product Target 1,8-Naphthyridine DesiredPath->Product Tars Tars & Byproducts SidePath->Tars

Caption: Competing reaction pathways for the key intermediate.

Solutions: Mitigating Polymerization
  • Switch to Milder, Base-Catalyzed Conditions: The most effective solution is to avoid the problem entirely by using one of the base-catalyzed Friedländer protocols described in Issue 1 . These methods do not rely on strong acids and operate at much lower temperatures, which inherently suppresses the polymerization side reaction.

  • Ensure Controlled Temperature: Even in base-catalyzed systems, localized overheating can be detrimental. Use an oil bath for uniform heating and ensure efficient stirring to dissipate heat, especially during the initial stages of the reaction.[5]

  • Optimize Reagent Stoichiometry: An excess of the carbonyl component can sometimes contribute to byproduct formation. Use a stoichiometry of approximately 1:1 or a slight excess of the amine component.

Issue 3: The reaction is not going to completion. How can I drive it forward?

Incomplete conversion is often a result of insufficient activation of the reactants or suboptimal reaction time and temperature.

Root Cause: Insufficient Activation or Suboptimal Parameters

The reaction may stall if the catalyst is not effective enough to generate the nucleophilic enolate or to activate the electrophilic carbonyl group. Alternatively, the energy barrier for the cyclization/dehydration step may not be overcome at the chosen temperature.

Solutions: Systematic Optimization
  • Re-evaluate Your Catalyst: If using a weak base like triethylamine is giving poor results, consider switching to a more potent catalyst like piperidine, DBU, or an ionic liquid.[1] If you must use an acid catalyst, studies have shown that the choice of acid is critical; for example, perchloric acid has been reported to give higher yields than phosphoric acid in some naphthyridine syntheses.[7][8]

  • Systematically Increase Temperature and Time: Monitor the reaction progress using TLC. If the reaction stalls, incrementally increase the temperature by 10-20°C and continue monitoring. Extend the reaction time if starting materials are still present but product is forming slowly.

  • Ensure Anhydrous Conditions (for some protocols): While aqueous methods are robust, many traditional organic reactions are sensitive to water. If you are not using an aqueous protocol, ensure your solvent is dry and the reaction is run under an inert atmosphere (e.g., N₂ or Ar) to prevent quenching of catalytic species or intermediates.

Section 3: Purification Guidance

Q: How can I effectively purify my crude ethyl 1,8-naphthyridine-2-carboxylate?

Proper purification is essential to obtain a high-quality final product. A multi-step approach is typically most effective.

  • Step 1: Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is the first line of defense. If the reaction was run in an organic solvent, dilute the mixture with a suitable solvent like ethyl acetate, wash sequentially with water and brine to remove water-soluble impurities and salts, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[3]

  • Step 2: Recrystallization: This is a powerful technique for purifying solid products. Ethanol is often a suitable solvent for recrystallizing 1,8-naphthyridine derivatives. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form high-purity crystals.

  • Step 3: Silica Gel Column Chromatography: If recrystallization fails to remove all impurities, column chromatography is the definitive next step. A common eluent system is a gradient of methanol in dichloromethane or ethyl acetate in petroleum ether/hexanes.[1][3] The exact ratio should be determined by TLC analysis to achieve good separation between the product and any impurities.

References

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64, 919–930. Available at: [Link]

  • Samant, L., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

  • Jo, M., et al. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. Molecules, 26(16), 4983. Available at: [Link]

  • Anwair, M. A. S., et al. (2010). Synthesis of some 1, 8-Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical and Biological Archives, 1(1). Available at: [Link]

  • Al-Zaydi, K. M. (2013). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. Baghdad Science Journal, 10(3), 752-759. Available at: [Link]

  • Mogilaiah, K., & Reddy, R. B. (1998). Synthesis of 1,8-naphthyridines under solvent free conditions. Indian Journal of Chemistry - Section B, 37B, 819-821. Available at: [Link]

  • Anderson, C. D., et al. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Available at: [Link]

  • Rao, J. V., et al. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 969-976. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Synthesis of 1,8-naphthyridines and related compounds. Journal of the American Chemical Society, 128(44), 14254-14255. Available at: [Link]

  • Anwair, M., et al. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Semantic Scholar. Available at: [Link]

  • Zhang, Q., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(40), 26493–26504. Available at: [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. In Wikipedia. Retrieved March 25, 2026, from [Link]

  • Cuesta, J., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(18), 4118. Available at: [Link]

  • Patil, M. R., & Patil, Y. P. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds, 56(8), 976–978. Available at: [Link]

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Optimization

Technical Support Center: Preventing Thermal Degradation of Ethyl 1,8-Naphthyridine-2-Carboxylate During Reflux

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers t...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the thermal stability of ethyl 1,8-naphthyridine-2-carboxylate, a key intermediate in medicinal chemistry. The 1,8-naphthyridine core is prevalent in various therapeutic agents, making the efficient and clean synthesis of its derivatives paramount.[1] A common challenge, particularly in syntheses involving reflux, is the thermal degradation of the target molecule. This guide offers expert insights and field-proven protocols to help you mitigate these issues and optimize your experimental outcomes.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction mixture is turning dark brown or black during reflux. What is happening and how can I prevent it?

A: Darkening of the reaction mixture is a common indicator of thermal degradation and the formation of polymeric or tar-like byproducts. The 1,8-naphthyridine ring system, while aromatic, can be susceptible to side reactions at elevated temperatures, especially in the presence of acid or base catalysts often used in reactions like the Friedländer synthesis.[2]

Causality Explained: The intense color likely arises from complex, multi-step degradation pathways beyond simple decarboxylation. High temperatures can promote side-reactions on the electron-rich naphthyridine ring, leading to the formation of highly conjugated, colored impurities. This is often exacerbated by prolonged reaction times or localized overheating.

Mitigation Strategies:

  • Lower the Reaction Temperature: This is the most critical factor. Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time. Every 10°C reduction can significantly decrease the rate of degradation reactions.

  • Ensure Homogeneous Heating: Use a high-quality oil bath and vigorous stirring to prevent localized "hot spots" at the bottom of the flask.

  • Reduce Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material is consumed to prevent extended exposure of the product to high temperatures.

  • Consider a Milder Catalyst: If using a strong acid or base (e.g., piperidine, KOH), explore milder alternatives. For instance, some modern Friedländer syntheses utilize ionic liquids or catalysts like choline hydroxide which can be effective at lower temperatures (e.g., 50-80°C).[3][4]

  • Work Under an Inert Atmosphere: While not always the primary cause, oxidation can contribute to discoloration. Purging the reaction vessel with nitrogen or argon can help minimize oxidative degradation.[5]

Q2: My final product yield is low, and I'm isolating a significant amount of 1,8-naphthyridine (the decarboxylated byproduct). How can I minimize this?

A: The presence of 1,8-naphthyridine strongly suggests that your primary degradation pathway is thermal decarboxylation. The ester group at the C-2 position is susceptible to being cleaved off as carbon dioxide and ethene under high-heat conditions, a known issue for related heteroaromatic carboxylates.[6][7]

Causality Explained: Thermal decarboxylation of heteroaromatic esters is a well-documented process.[6][8] The reaction proceeds through a mechanism where the molecule eliminates the ethyl carboxylate group, often facilitated by the high temperatures of reflux. This side reaction directly consumes your desired product, leading to reduced yields.

Mitigation Strategies:

  • Adopt a Lower-Temperature Synthesis Method: This is the most effective solution. Greener methods using water as a solvent with a choline hydroxide catalyst have been shown to produce 1,8-naphthyridine derivatives at temperatures as low as 50°C, effectively suppressing decarboxylation.[3][9] (See Protocol 1).

  • Optimize Solvent Choice: High-boiling point solvents (e.g., Dowtherm, diphenyl ether) are often used to drive reactions to completion but are a major cause of degradation. If reflux is necessary, choose a solvent with the lowest possible boiling point that still allows the reaction to proceed at a reasonable rate (e.g., ethanol, isopropanol). The solvent can also influence the stability of the naphthyridine ring itself.[10][11]

  • Catalyst Selection: For Friedländer-type syntheses, avoid harsh conditions. Catalysts like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) have been shown to be highly effective and regioselective under milder conditions than traditional methods.[12]

Q3: My NMR/LC-MS analysis shows multiple unexpected peaks. How do I avoid them?

A: The appearance of multiple unexpected peaks points to a lack of reaction specificity, likely caused by thermal stress on the reactants and products. Besides decarboxylation, other side reactions can occur during syntheses like the Friedländer annulation, especially with unsymmetrical ketones or self-condensation of starting materials.[13]

Causality Explained: High-temperature reflux provides the activation energy for numerous potential side reactions. These can include:

  • Impurity-Driven Reactions: Impurities in starting materials or solvents can initiate side reactions.

  • Self-Condensation: The starting materials (e.g., 2-aminonicotinaldehyde) might react with themselves.

  • Isomer Formation: If using an unsymmetrical ketone, different cyclization pathways can lead to isomeric products.

Mitigation Strategies:

  • Purify Starting Materials: Ensure the purity of your 2-aminonicotinaldehyde and the active methylene compound.

  • Use a More Selective Catalyst: As mentioned, modern catalysts can offer greater regioselectivity, minimizing the formation of isomers and byproducts.[12][13]

  • Step-wise Addition: In some cases, slow addition of one reactant to the heated mixture of the other components can improve selectivity and reduce the formation of byproducts from self-condensation.[12]

  • Analytical Monitoring: Use a stability-indicating HPLC method to track the formation of both the desired product and impurities over time. This will help you identify the optimal reaction endpoint before significant byproduct accumulation occurs.[5][14]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary thermal degradation pathway for ethyl 1,8-naphthyridine-2-carboxylate?

A: The most probable and significant thermal degradation pathway is decarboxylation . This is a chemical reaction that removes the carboxyl group and releases carbon dioxide (CO₂).[7] In the case of an ethyl ester, this process typically involves the elimination of the entire ethyl carboxylate moiety, yielding the parent 1,8-naphthyridine heterocycle. This reaction is common in heteroaromatic systems and is accelerated by high temperatures.[6][15]

Q2: What are the optimal reflux conditions (solvent, temperature) to minimize degradation?

A: The "optimal" conditions represent a trade-off between reaction rate and product stability. If a traditional reflux setup is required, the goal is to use the lowest possible temperature that provides a reasonable reaction time. See the table below for a summary.

Q3: Are there alternative, lower-temperature synthesis methods available?

A: Yes, several modern, milder methods have been developed, largely to address the shortcomings of high-temperature reactions. The most promising approaches for preventing thermal degradation are:

  • Water-Based Synthesis: The Friedländer reaction can be performed in water at 50°C using choline hydroxide as a catalyst, offering excellent yields and a significantly improved environmental and stability profile.[3][9]

  • Ionic Liquid Catalysis: Basic ionic liquids can serve as both the solvent and catalyst, enabling the reaction to proceed efficiently at temperatures around 80°C.[4][13]

  • Solvent-Free Grinding: Some Friedländer condensations can be achieved at room temperature under solvent-free conditions by grinding the reactants with a catalyst like piperidine.

Q4: What are the recommended analytical techniques to monitor the reaction and assess product purity?

A: A multi-technique approach is recommended for robust analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the ideal technique for monitoring reaction progress. A reverse-phase C18 column with a UV detector is typically used. It allows for the simultaneous quantification of starting materials, the desired product, and degradation byproducts like 1,8-naphthyridine. Developing a stability-indicating method is crucial.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown peaks observed in the HPLC chromatogram. The mass-to-charge ratio provides the molecular weight of byproducts, aiding in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the final product's structure and assessing its purity. The disappearance of the characteristic ethyl ester signals and the appearance of new aromatic protons would confirm decarboxylation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile byproducts, though the primary product and many intermediates may not be volatile enough without derivatization.

Q5: How does the choice of solvent affect the thermal stability of the compound?

A: The solvent plays a multifaceted role in thermal stability:

  • Boiling Point: As the primary determinant of the reflux temperature, a solvent's boiling point is the most direct factor. Lower boiling points mean less thermal stress.

  • Polarity and Hydrogen Bonding: Solvents can interact with the naphthyridine derivative through hydrogen bonding or dipole-dipole interactions. Protic solvents like alcohols can potentially stabilize the molecule or, conversely, participate in degradation pathways (e.g., transesterification). The photostability of related indolyl-naphthyridines was found to be significantly enhanced in alcohols due to hydrogen bonding interactions.[10]

  • Presence of Impurities: Solvents can contain impurities like water, which can lead to hydrolysis of the ester to the carboxylic acid. The resulting acid may have a different thermal stability profile and could be more prone to decarboxylation.

Part 3: Protocols & Data
Table 1: Recommended Reaction Conditions to Minimize Thermal Degradation
MethodCatalystSolventTemperature (°C)Typical TimeKey AdvantageReference
Traditional Friedländer Piperidine / KOHEthanol / Toluene78 - 1106 - 24 hWidely established
Ionic Liquid Catalysis [Bmmim][Im][Bmmim][Im]~8024 hReusable catalyst, moderate temp.[4][13]
Water-Based Synthesis Choline HydroxideWater506 - 12 hExcellent yield, low temp, green[3][9]
Advanced Catalysis TABOToluene801 - 4 hHigh selectivity, fast, mild
Protocol 1: Low-Temperature Friedländer Synthesis in Water [3][9]

This protocol is recommended for its high yield and minimal degradation.

  • Reactant Preparation: In a round-bottom flask, add 2-aminonicotinaldehyde (1.0 eq) and the corresponding active methylene compound (e.g., ethyl acetoacetate, 1.0-1.2 eq).

  • Solvent Addition: Add deionized water (approx. 10 mL per gram of aldehyde).

  • Catalyst Addition: Add choline hydroxide (ChOH, ~1 mol%) to the stirring mixture.

  • Reaction: Stir the reaction mixture under a nitrogen atmosphere in a pre-heated water bath at 50°C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 10% methanol/dichloromethane as eluent). The reaction is typically complete within 6-12 hours.

  • Workup: After completion, cool the mixture and extract the product with ethyl acetate. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude product.

  • Purification: Purify the product by column chromatography on silica gel as needed.

Protocol 2: Monitoring Reaction Progress and Degradation by HPLC
  • System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Sample Preparation: At each time point, withdraw a small aliquot (~50 µL) from the reaction mixture. Quench it immediately in a known volume of mobile phase (e.g., 1 mL) to stop the reaction and dilute the sample.

  • Injection: Inject the diluted sample onto the HPLC system.

  • Analysis: Monitor the chromatogram at a suitable wavelength (e.g., 254 nm or 320 nm). Identify the peaks corresponding to the starting material, product, and the primary byproduct (1,8-naphthyridine) by running standards.

  • Quantification: Calculate the relative peak areas to determine the conversion of starting material and the formation of product versus degradation byproducts over time. This data will allow you to optimize the reaction time effectively.

Part 4: Visual Guides
Diagram 1: Troubleshooting Workflow

This diagram provides a logical path for diagnosing and solving common issues encountered during the synthesis.

TroubleshootingWorkflow Start Problem Observed During Reflux Discoloration Reaction Turning Dark Brown/Black? Start->Discoloration LowYield Low Yield & Decarboxylated Byproduct? Discoloration->LowYield No TempTooHigh Action: Lower Temperature & Ensure Homogeneous Heating Discoloration->TempTooHigh Yes MultiplePeaks Multiple Unexpected Peaks in Analysis? LowYield->MultiplePeaks No AdoptNewMethod Primary Action: Adopt Low-Temp Method (e.g., Water @ 50°C) LowYield->AdoptNewMethod Yes PurifyReagents Action: Purify Starting Materials MultiplePeaks->PurifyReagents Yes End Problem Resolved MultiplePeaks->End No TimeTooLong Action: Reduce Reaction Time (Monitor by TLC/HPLC) TempTooHigh->TimeTooLong HarshCatalyst Action: Use Milder Catalyst (e.g., ChOH, TABO) TimeTooLong->HarshCatalyst HarshCatalyst->End OptimizeSolvent Secondary Action: Use Lower Boiling Point Solvent for Reflux AdoptNewMethod->End OptimizeSolvent->End SelectiveCatalyst Action: Use More Selective Catalyst PurifyReagents->SelectiveCatalyst SlowAddition Action: Use Slow Addition of Reactant SelectiveCatalyst->SlowAddition SlowAddition->End

Caption: A decision-making workflow for troubleshooting common issues.

Diagram 2: Inferred Thermal Degradation Pathway

This diagram illustrates the primary degradation pathway of decarboxylation.

DegradationPathway Reactant Ethyl 1,8-naphthyridine-2-carboxylate TransitionState High Temperature (Reflux) Reactant->TransitionState Product_Degraded 1,8-Naphthyridine (Decarboxylated Product) TransitionState->Product_Degraded Byproducts + CO₂ + C₂H₄ Product_Degraded->Byproducts

Caption: Simplified schematic of the thermal decarboxylation pathway.

Part 5: References
  • (Reference unavailable)

  • Golec, B., Nawara, K., Gorski, A., Thummel, R. P., Herbich, J., & Waluk, J. (2015). Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. The Journal of Physical Chemistry A, 119(2), 345-353. [Link]

  • Markees, D. G. (1972). The Thermal Decomposition of Ethyl 4-Quinolonecarboxylates and Related Compounds. The Journal of Organic Chemistry, 37(10), 1595-1598. [Link]

  • (Reference unavailable)

  • (Reference unavailable)

  • ResearchGate. (n.d.). Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). TABO-Catalyzed Friedländer Quinoline and 1,8-Naphthyridine Synthesis. Journal of the American Chemical Society, 128(14), 4592-4593. [Link]

  • Wikipedia. (n.d.). Decarboxylation. [Link]

  • ChemTalk. (2023). Decarboxylation. [Link]

  • ACS Omega. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. [Link]

  • ResearchGate. (n.d.). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. [Link]

  • Hayes, C. J., & Allpress, C. J. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 20(15), 3519-3523. [Link]

  • ACS Omega. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. [Link]

  • ResearchGate. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. [Link]

  • Liu, Y., Zhang, Y., Wang, L., & Li, H. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28241-28250. [Link]

  • Agilent. (n.d.). Troubleshooting Guide. [Link]

  • International Journal of Chemical Kinetics. (2018). A thermochemistry and kinetic study on the thermal decomposition of ethoxyquinoline and ethoxyisoquinoline. [Link]

  • (Reference unavailable)

  • RSC Advances. (2020). The effect of solvents on the thermal degradation products of two Amadori derivatives. [Link]

  • ACS Publications. (n.d.). The Thermal Decomposition of Ethyl 4-Quinolonecarboxylates and Related Compounds. [Link]

  • ResearchGate. (n.d.). Effect of solvents on the photophysical properties of substituted imidazonaphthyridine derivatives. [Link]

  • ResearchGate. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. [Link]

  • Semantic Scholar. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. [Link]

  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

  • Lee, J. C., Lee, K. Y., & Park, J. Y. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International Journal of Molecular Sciences, 22(5), 2636. [Link]

  • SAGES. (n.d.). Laparoscopy Preparation and Troubleshooting Guide. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2010). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. Baghdad Science Journal, 7(2), 755-763. [Link]

  • Brown, D. J. (2008). The Naphthyridines. John Wiley & Sons, Inc.

  • Gamry Instruments. (n.d.). Troubleshooting Flow Chart. [Link]

  • (Reference unavailable)

  • LCGC. (2021). Troubleshooting 101: Some Essential Principles of Effective Troubleshooting. [Link]

Sources

Troubleshooting

Overcoming steric hindrance in ethyl 1,8-naphthyridine-2-carboxylate substitution reactions

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the notorious challenges associated with nucleophilic acyl substitutions of ethyl 1,8-n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the notorious challenges associated with nucleophilic acyl substitutions of ethyl 1,8-naphthyridine-2-carboxylate.

While the 1,8-naphthyridine scaffold is a highly privileged pharmacophore in drug discovery[1], modifying the C2 position is frequently complicated by severe steric and electronic constraints. This guide provides field-proven, self-validating protocols to bypass these limitations.

PART 1: Diagnostic FAQs & Reaction Causality

Q1: Why does direct amidation of ethyl 1,8-naphthyridine-2-carboxylate fail or give <10% yield when using bulky primary or secondary amines? A1: The failure is rooted in a combination of steric hindrance and electrostatic repulsion. The ester group at the C2 position is directly adjacent to the N1 nitrogen of the naphthyridine ring. The lone pair on N1 creates a localized region of high electron density. When a bulky, electron-rich nucleophile (like an ortho-substituted aniline or a substituted piperazine) approaches the carbonyl carbon, it faces severe electrostatic repulsion from the N1 lone pair. Furthermore, the rigid, planar bicyclic system physically restricts the optimal Bürgi-Dunitz trajectory (typically ~107°) required for nucleophilic attack on the ester carbonyl.

Q2: I am trying to couple an ortho-substituted aniline. Should I force the direct amidation with prolonged heat, or change the synthetic route? A2: Do not rely on brute-force heating. Prolonged heating of this substrate typically leads to ester hydrolysis (if trace water is present) or thermal decomposition. The authoritative, field-proven approach is a two-step sequence: saponification of the ester to 1,8-naphthyridine-2-carboxylic acid, followed by activation to an acid chloride[2]. Acid chlorides are significantly more electrophilic, lowering the activation energy barrier enough to overcome the steric penalty imposed by the naphthyridine ring.

Q3: Are there catalytic methods to facilitate direct ester-to-amide conversion without aqueous saponification? A3: Yes. If you must avoid aqueous saponification (e.g., due to water-sensitive functional groups elsewhere on your molecule), a trimethylaluminum (AlMe₃) mediated amidation (the Weinreb amidation protocol) is highly effective. AlMe₃ reacts with the amine to form a highly nucleophilic dimethylaluminum amide complex, while simultaneously coordinating to the carbonyl oxygen of the ester, increasing its electrophilicity and forcing the substitution.

PART 2: Visualizing the Reaction Logic

G Start Ethyl 1,8-naphthyridine- 2-carboxylate Hindrance Steric Clash & N1 Repulsion (Low Reactivity) Start->Hindrance Path1 Direct Amidation (AlMe3 Catalysis) Hindrance->Path1 Path2 Saponification (NaOH / H2O) Hindrance->Path2 Product Bulky 1,8-Naphthyridine- 2-carboxamide Path1->Product Bulky Amine Intermediate 1,8-Naphthyridine- 2-carboxylic acid Path2->Intermediate Activation Acid Chloride Formation (SOCl2 or Oxalyl Chloride) Intermediate->Activation Activation->Product Bulky Amine + Base

Mechanistic pathways for overcoming steric hindrance in 1,8-naphthyridine substitutions.

Troubleshooting Issue Low Yield in Substitution Check1 Is the nucleophile a bulky amine (e.g., ortho-aniline)? Issue->Check1 Yes1 Use Acid Chloride Method Check1->Yes1 Yes No1 Is the ester hydrolyzing instead of substituting? Check1->No1 No Yes2 Switch to AlMe3-mediated anhydrous conditions No1->Yes2 Yes No2 Check catalyst/reagent quality and solvent dryness No1->No2 No

Troubleshooting logic tree for low-yielding naphthyridine substitution reactions.

PART 3: Quantitative Comparison of Substitution Strategies

StrategyNucleophile ScopeTemp (°C)Time (h)Avg. Yield (%)Key Advantage
Direct Amidation (Thermal) Primary, non-hindered100–12024–48< 20%No specialized reagents required
AlMe₃-Mediated Primary, Secondary0 to 604–1265–85%One-pot, strictly avoids aqueous workup
Acid Chloride (Two-Step) Bulky, ortho-substituted0 to RT2–675–95%Highest conversion for severely hindered amines

PART 4: Self-Validating Experimental Protocols

Workflow A: Two-Step Saponification and Acid Chloride-Mediated Amidation

This is the gold-standard protocol for coupling highly hindered anilines to the 1,8-naphthyridine core[2]. 1,8-naphthyridine-2-carboxylic acid is also a known critical intermediate for synthesizing compounds that interact with specific biological targets, such as the "doorstop" pocket of FAD/NAD-linked reductases[3].

Step 1: Saponification

  • Dissolve ethyl 1,8-naphthyridine-2-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O.

  • Add LiOH·H₂O (2.0 eq) and stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Monitor by TLC (10% MeOH/DCM). The starting ester (high Rf) will completely disappear.

  • Remove THF under reduced pressure. Acidify the remaining aqueous layer to pH 3 using 1M HCl.

  • Self-Validation Checkpoint: A thick pale-yellow precipitate of 1,8-naphthyridine-2-carboxylic acid will crash out. Causality note: If no precipitate forms, the aqueous layer is not acidic enough to overcome the basicity of the naphthyridine nitrogens. Filter and dry under high vacuum.

Step 2: Acid Chloride Formation & Amidation

  • Suspend the dry carboxylic acid (1.0 eq) in anhydrous DCM under N₂. Add a catalytic amount of DMF (1 drop).

  • Dropwise add oxalyl chloride (2.0 eq) at 0 °C.

  • Self-Validation Checkpoint: The reaction begins as a heterogeneous suspension. Vigorous gas evolution (CO₂, CO, HCl) will occur. The solution will become homogeneous once the acid chloride is fully formed (approx. 1 hour).

  • Concentrate the mixture to dryness under a stream of N₂ to remove excess oxalyl chloride.

  • Redissolve the crude acid chloride in anhydrous DCM. Add the bulky amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) at 0 °C. Stir for 2 hours.

  • Self-Validation Checkpoint: TLC will reveal a new, strongly UV-active spot with an Rf intermediate between the starting ester and the baseline acid.

Workflow B: AlMe₃-Mediated Direct Amidation

Use this protocol when the substrate contains water-sensitive functional groups that preclude saponification.

  • Dissolve the bulky amine (1.5 eq) in anhydrous toluene under an inert argon atmosphere at 0 °C.

  • Carefully add Trimethylaluminum (AlMe₃, 2.0 M in toluene, 1.5 eq) dropwise.

  • Self-Validation Checkpoint: Methane gas will evolve immediately. Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the aluminum-amide complex.

  • Add ethyl 1,8-naphthyridine-2-carboxylate (1.0 eq) in one portion. Heat the reaction to 60 °C for 6 hours.

  • Self-Validation Checkpoint: Quench the reaction very carefully at 0 °C with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate). The mixture will initially form a thick gel. Stir vigorously for 1–2 hours until the gel breaks into two clear, easily separable liquid phases, validating the complete breakdown of aluminum salts. Extract with ethyl acetate.

References

  • A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. National Center for Biotechnology Information (NCBI). URL:[Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. National Center for Biotechnology Information (NCBI). URL:[Link]

  • Fragment-Based Discovery of a Regulatory Site in Thioredoxin Glutathione Reductase Acting as “Doorstop” for NADPH Entry. National Center for Biotechnology Information (NCBI). URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Esterification of 1,8-Naphthyridine-2-Carboxylic Acid

Welcome to the Technical Support Center. Synthesizing ethyl 1,8-naphthyridine-2-carboxylate from its corresponding carboxylic acid presents unique chemo-selective challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing ethyl 1,8-naphthyridine-2-carboxylate from its corresponding carboxylic acid presents unique chemo-selective challenges. The proximity of the basic nitrogen atoms to the carboxylic acid group at the 2-position creates a highly reactive microenvironment prone to degradation and side reactions.

This guide provides mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to help you maximize your esterification yields while minimizing side products.

Mechanistic Pathway Analysis

To control the reaction, we must first understand the competing pathways. The 1,8-naphthyridine core is highly susceptible to thermal decarboxylation and nucleophilic N-alkylation.

G SM 1,8-Naphthyridine- 2-carboxylic acid Ylide Ylide Intermediate (N-stabilized) SM->Ylide High Heat / H+ (Fischer) NAlk N-Ethyl-1,8- naphthyridinium salt SM->NAlk EtI / Base (Alkylation) Oacyl O-Acylisourea Intermediate SM->Oacyl EDC·HCl / DMAP (Room Temp) Decarb 1,8-Naphthyridine (Decarboxylation) Ylide->Decarb -CO2 Product Ethyl 1,8-naphthyridine- 2-carboxylate Oacyl->Product + EtOH

Reaction pathways for 1,8-naphthyridine-2-carboxylic acid esterification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I attempted a standard Fischer esterification (refluxing ethanol, H₂SO₄), but my primary isolated product is 1,8-naphthyridine. Why is my starting material degrading? A1: You are observing thermal decarboxylation. Pyridine-2-carboxylic acids, and by extension 1,8-naphthyridine-2-carboxylic acids, are highly prone to decarboxylation at elevated temperatures[1]. The nitrogen atom at the 1-position acts as an electron sink, stabilizing the formation of an ylide/carbanion intermediate at the 2-position. When subjected to high heat and acidic conditions, the molecule rapidly loses CO₂. Solution: Abandon thermal acid-catalyzed methods. Shift to room-temperature activation strategies (e.g., Steglich esterification) to preserve the carboxylate group[2].

Q2: To avoid heat, I tried alkylating the carboxylate salt directly using ethyl iodide (EtI) and K₂CO₃ in DMF. The yield is poor, and I have a highly polar, water-soluble mixture. What happened? A2: The basic nitrogens on the 1,8-naphthyridine ring are potent nucleophiles. While the carboxylate oxygen will attack the ethyl iodide, competing N-alkylation at the ring nitrogens occurs rapidly, forming quaternary N-ethyl-1,8-naphthyridinium salts. These zwitterionic/cationic side products are highly polar and often lost in the aqueous phase during workup. Solution: Avoid alkyl halides entirely. Use alcohol-based nucleophilic addition where the alcohol acts as the nucleophile against an activated carbonyl.

Q3: I am using DCC and DMAP for the esterification. The reaction works, but I cannot separate the byproduct from my desired ester on the silica column. Any advice? A3: Dicyclohexylcarbodiimide (DCC) generates dicyclohexylurea (DCU) as a byproduct. DCU is notoriously difficult to remove because it streaks on silica gel and has solubility profiles similar to many heterocyclic esters. Solution: Switch to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). The resulting urea byproduct is highly water-soluble and can be removed with a simple aqueous wash, drastically improving the purity of your crude product[3].

Q4: During the workup of my EDC/DMAP reaction, my product vanished. Where did it go? A4: You likely used a strong acidic wash (like 1M HCl) to remove the DMAP. The basic nitrogens of the 1,8-naphthyridine ring easily protonate under these conditions, dragging your desired ethyl ester into the aqueous waste. Solution: Use a mildly acidic wash (like saturated aqueous NH₄Cl) or simply rely on a short silica plug to separate the DMAP from your product.

Quantitative Data Summary: Esterification Methods Comparison

To guide your synthetic planning, the following table summarizes the expected outcomes of various esterification strategies applied to 1,8-naphthyridine-2-carboxylic acid.

Esterification MethodReagents & ConditionsTemperatureMajor Side ProductTypical Yield
Fischer Esterification EtOH, H₂SO₄ (excess)78 °C (Reflux)1,8-Naphthyridine (Decarboxylation)< 20%
Direct Alkylation EtI, K₂CO₃, DMF25 °C - 60 °CN-Ethyl quaternary salts30 - 40%
Phosphine-Mediated EtOH, Ph₃PBr₂, DMAP, DCM25 °CMinimal> 80%[4]
Steglich Esterification EtOH, EDC·HCl, DMAP, DCM25 °CTraces of N-acylurea> 85% [2]

Optimized Experimental Protocol: Steglich Esterification

Based on the mechanistic constraints, the Steglich esterification using EDC·HCl and DMAP is the most reliable, self-validating method for synthesizing ethyl 1,8-naphthyridine-2-carboxylate.

Reagents Required:

  • 1,8-Naphthyridine-2-carboxylic acid (1.0 equiv)

  • Anhydrous Ethanol (5.0 equiv)

  • EDC·HCl (1.5 equiv)

  • DMAP (0.2 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (Nitrogen or Argon). Add 1,8-naphthyridine-2-carboxylic acid (1.0 equiv) and suspend it in anhydrous DCM.

  • Activation: Add DMAP (0.2 equiv) followed by EDC·HCl (1.5 equiv) to the suspension at 0 °C. Stir for 15 minutes. The mixture will gradually become homogeneous as the highly reactive O-acylisourea intermediate forms.

    • Self-Validation Check: To verify activation, quench a 5 µL aliquot of the reaction mixture into 100 µL of methanol. Run an LCMS. You should observe the mass of the methyl ester, confirming the carboxylic acid is fully activated and ready for the target alcohol.

  • Nucleophilic Addition: Dropwise add anhydrous ethanol (5.0 equiv). Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4–6 hours. Monitor completion via TLC (typically 5% MeOH in DCM).

  • Workup (Critical Step):

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer twice with saturated aqueous NH₄Cl (Do not use HCl, to prevent protonation of the naphthyridine core).

    • Wash once with saturated aqueous NaHCO₃, followed by brine.

    • The water-soluble EDC urea byproduct will partition into the aqueous layers[3].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure ethyl 1,8-naphthyridine-2-carboxylate.

References

  • Transesterification for Synthesis of Carboxylates Using Aldehydes as Acyl Donors via C–H and C–O Bond Activations Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide Source: Journal of the Serbian Chemical Society URL:[Link]

Sources

Troubleshooting

Optimizing mobile phase for HPLC analysis of ethyl 1,8-naphthyridine-2-carboxylate

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges of analyzing ethyl 1,8-naphthyridine-2-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges of analyzing ethyl 1,8-naphthyridine-2-carboxylate .

This molecule presents a dual chromatographic challenge: a highly basic, polarizable 1,8-naphthyridine core that is prone to severe secondary interactions, and an ethyl ester moiety that is highly susceptible to on-column hydrolysis. This guide bypasses generic advice to provide causality-driven troubleshooting, self-validating protocols, and authoritative methodologies.

Part 1: Diagnostic Troubleshooting Workflow

Before adjusting your instrument, use the logical workflow below to identify whether your issue is driven by silanol interactions, ester hydrolysis, or poor ionization control.

OptimizationWorkflow Start Chromatographic Issue with Ethyl 1,8-naphthyridine-2-carboxylate Tailing Symptom: Severe Peak Tailing (Asymmetry > 2.0) Start->Tailing Degradation Symptom: Peak Splitting / Early Eluting Impurity Start->Degradation Drift Symptom: Retention Time Drift Start->Drift Silanol Mechanism: Silanol Interaction Basic Naphthyridine N binds to Si-O⁻ Tailing->Silanol Hydrolysis Mechanism: Ester Hydrolysis Base/Acid catalyzed cleavage Degradation->Hydrolysis Buffer Mechanism: Poor Ionization Control pH is near analyte pKa (~3.0) Drift->Buffer Sol1 Action: Use Base-Deactivated End-capped C18 Column Silanol->Sol1 Sol2 Action: Restrict pH to 4.5 - 5.0 (Avoid extreme pH) Hydrolysis->Sol2 Sol3 Action: Use 20 mM Ammonium Acetate Buffer (High Capacity) Buffer->Sol3

Diagnostic workflow for resolving HPLC peak shape and degradation issues.

Part 2: Causality-Driven Troubleshooting & FAQs

Q1: Why am I seeing severe peak tailing and occasional peak splitting for ethyl 1,8-naphthyridine-2-carboxylate? A1: This is a classic ionization control issue combined with stationary phase secondary interactions. The 1,8-naphthyridine core has a pKa of approximately 3.0 (lowered slightly by the electron-withdrawing ester). If your mobile phase pH is between 2.5 and 4.0, the analyte exists in a dynamic equilibrium between its protonated and neutral states.1[1]. Furthermore, any protonated basic nitrogens will undergo strong electrostatic attraction to 2, leading to severe tailing[2].

Q2: To fix the splitting, should I lower the pH to 2.0 using Trifluoroacetic Acid (TFA)? A2: No. While dropping the pH >1 unit below the pKa (pH < 2.0) will fully protonate the naphthyridine and 3[3], it introduces a critical degradation risk. The ethyl ester moiety at the 2-position is highly susceptible to4[4]. You will likely observe a degradation peak corresponding to the much more polar 1,8-naphthyridine-2-carboxylic acid eluting near the void volume.

Q3: What is the optimal mobile phase composition for this specific molecule? A3: The optimal approach is to buffer the mobile phase at pH 4.5–5.0 using 20 mM Ammonium Acetate , paired with a fully end-capped C18 column. Causality: At pH 5.0, you are >1.5 units above the analyte's pKa, ensuring the naphthyridine core is >95% neutral. 5[5]. Because the ester is stable at mildly acidic to neutral pH, hydrolysis is prevented[4]. Caveat: At pH 5.0, 6[6]. Therefore, this mobile phase must be paired with a high-purity, base-deactivated Type-B silica column to physically shield the analyte from the Si-O⁻ sites[2].

Q4: Should I use Methanol or Acetonitrile as the organic modifier? A4: Acetonitrile is strongly recommended. Methanol is a protic solvent and can participate in hydrogen bonding with the naphthyridine nitrogens, which exacerbates peak broadening.7[7].

Part 3: Quantitative Data & Buffer Selection

The table below summarizes the causality between buffer selection, analyte ionization, and chemical stability.

Buffer SystemOperating pH1,8-Naphthyridine Ionization StateEthyl Ester StabilityChromatographic Result
0.1% TFA ~2.0>99% Protonated (Cationic)High risk of acid hydrolysisPeak splitting / Degradation
20 mM Ammonium Formate 3.0~50% Protonated (Mixed state)StableSevere peak broadening / Tailing
20 mM Ammonium Acetate 5.0>95% Neutral (Un-ionized)Highly StableOptimal (Requires end-capped column)
20 mM Potassium Phosphate 8.0>99% NeutralHigh risk of base hydrolysisDegradation / Silica dissolution

Part 4: Experimental Protocols & Self-Validating Systems

To ensure trustworthiness, the following protocol incorporates a "self-validating" step. This allows you to mathematically prove whether a poor peak shape is due to a chemical failure (mobile phase/silanols) or a physical failure (column void).

ProtocolWorkflow Step1 1. Buffer Prep 20 mM NH4Acetate Step2 2. pH Adjustment Adjust to pH 5.0 Step1->Step2 Step3 3. Filtration 0.22 µm PTFE Step2->Step3 Step4 4. Equilibration 10-15 Column Volumes Step3->Step4 Step5 5. Validation Inject Marker Mix Step4->Step5

Step-by-step experimental workflow for mobile phase preparation and system validation.

Protocol: Preparation and Self-Validating Equilibration of pH 5.0 Mobile Phase

Step 1: Buffer Preparation

  • Action: Dissolve 1.54 g of Ammonium Acetate in 1 L of LC-MS grade water to yield a 20 mM solution.

  • Causality: A6 without precipitating when mixed with high percentages of organic modifier[6].

Step 2: pH Adjustment

  • Action: Adjust the buffer to exactly pH 5.0 using dilute glacial acetic acid.

  • Causality: At pH 5.0, the basic naphthyridine core is maintained in a neutral state, preventing peak splitting, while4[4].

Step 3: Filtration

  • Action: Filter the buffer through a 0.22 µm PTFE membrane.

  • Causality: Removes particulate matter that could block the column frit and cause backpressure anomalies.

Step 4: Column Equilibration

  • Action: Flush a base-deactivated C18 column with 10–15 column volumes (CV) of the mobile phase.

  • Causality: 1[1].

Step 5: Self-Validation Injection

  • Action: Inject a system suitability mixture containing Uracil (t0 marker), Toluene (neutral hydrophobic marker), and your ethyl 1,8-naphthyridine-2-carboxylate sample.

  • Validation Logic:

    • If Uracil retention time fluctuates: The pump proportioning valve is failing.

    • If Toluene tails (As > 1.2): The column has a physical void or there is excessive extra-column volume[2].

    • If Toluene is symmetrical but the naphthyridine tails: The issue is strictly chemical (silanol interaction). Verify buffer pH and ensure your column is fully end-capped[2].

Sources

Optimization

Resolving NMR signal overlap in ethyl 1,8-naphthyridine-2-carboxylate characterization

Welcome to the Technical Support Center for NMR Characterization. As a Senior Application Scientist, I have designed this guide specifically for researchers, structural chemists, and drug development professionals dealin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for NMR Characterization. As a Senior Application Scientist, I have designed this guide specifically for researchers, structural chemists, and drug development professionals dealing with the complex spectral analysis of fused heteroaromatics.

Characterizing ethyl 1,8-naphthyridine-2-carboxylate presents a classic analytical challenge: while the ethyl ester aliphatic signals are isolated and distinct, the electron-deficient, fused bicyclic naphthyridine core produces severe signal overlap in the aromatic region (7.5–9.2 ppm). This guide provides the theoretical causality, self-validating experimental protocols, and advanced 2D/Pure Shift methodologies required to unambiguously assign these structures.

Troubleshooting Guides & FAQs

Q1: Why do the aromatic protons of ethyl 1,8-naphthyridine-2-carboxylate overlap so severely in a standard 1D ¹H NMR spectrum? A1: The 1,8-naphthyridine core consists of two fused pyridine rings. The electron-withdrawing nature of the two nitrogen atoms, compounded by the ester group at the 2-position, creates highly similar electronic environments for the remaining five aromatic protons (H-3, H-4, H-5, H-6, H-7)[1]. This results in a high density of signals within a narrow chemical shift window. Furthermore, extensive scalar ( J ) coupling between adjacent protons (e.g., ortho-coupling of ~8.0 Hz and meta-coupling of ~4.0 Hz) creates intricate multiplet patterns (doublets and double doublets) that merge into an unresolved "hump," making it impossible to extract individual chemical shifts[2].

Q2: What is the most immediate, cost-effective step to resolve this overlap without utilizing advanced NMR hardware? A2: Changing the NMR solvent to induce Aromatic Solvent-Induced Shifts (ASIS) is the most logical first step[2]. By switching from an isotropic solvent like CDCl3​ to an anisotropic solvent like Benzene- d6​ ( C6​D6​ ), you fundamentally change the solvation environment. The disk-shaped C6​D6​ molecules align preferentially via π−π stacking with the electron-deficient areas of the naphthyridine ring. This interaction differentially shields and deshields specific protons based on their spatial proximity to the solvent molecules, often pulling overlapping multiplets apart without requiring longer acquisition times.

Q3: If solvent titration is insufficient, which 2D NMR experiments provide the most definitive structural proof? A3: When 1D spectra remain ambiguous, you must disperse the signals into a second frequency dimension[2]. For this specific molecule, a triad of 2D experiments is required:

  • COSY (Correlation Spectroscopy): Maps homonuclear J -coupling. It will confirm the connectivity of the isolated spin systems (e.g., separating the H-5/H-6/H-7 system from the H-3/H-4 system).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons. Because 13C has a much wider chemical shift dispersion (~200 ppm) than 1H (~10 ppm), overlapping proton multiplets are easily resolved along the carbon axis[2].

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows 2- to 3-bond correlations. This is critical for assigning quaternary carbons (C-2, C-8a, C-4a) and proving the exact placement of the ethyl ester group on the naphthyridine core[2].

Q4: What is "Pure Shift NMR," and how does it solve heteroaromatic signal overlap? A4: Pure Shift NMR (broadband homonuclear decoupling) is an advanced technique that simplifies complex proton spectra by collapsing all J -coupled multiplets into sharp singlets[3]. It utilizes slice-selective excitation (such as the Zangger-Sterk method) combined with weak magnetic field gradients and J -refocusing elements[4]. By periodically inverting passive spins, the evolution of homonuclear scalar couplings is refocused, leaving only the pure chemical shift information. This effectively reduces the number of peaks by an order of magnitude, transforming a highly overlapped aromatic region into five distinct, easily assignable singlets[5].

Quantitative Data Presentation

Table 1: Representative ¹H NMR Chemical Shifts & Overlap Analysis Note: Data illustrates typical shifts for ethyl 1,8-naphthyridine-2-carboxylate. ASIS effects are generalized to demonstrate overlap resolution.

Proton AssignmentMultiplicityTypical Shift in CDCl₃ (ppm)[1]Typical Shift in C₆D₆ (ppm)Overlap Status (CDCl₃)
Ethyl CH₃ Triplet ( t )1.421.15Clear
Ethyl CH₂ Quartet ( q )4.474.20Clear
H-6 Double doublet ( dd )7.527.10Overlaps with solvent/impurities
H-3 Doublet ( d )~8.21~7.85Severe overlap with H-4/H-5
H-4, H-5 Multiplet ( m )8.25 - 8.408.00 - 8.15Severe overlap
H-7 Double doublet ( dd )~9.15~8.90Clear (Deshielded by adjacent N)

Table 2: 2D NMR Diagnostic Correlations for Structural Verification

ExperimentTarget CorrelationDiagnostic Value for Ethyl 1,8-naphthyridine-2-carboxylate
COSY 1H−1H (2-3 bonds)Confirms the H-5 H-6 H-7 continuous spin system.
HSQC 1H−13C (1 bond)Separates the overlapping H-3, H-4, and H-5 protons via their distinct 13C shifts.
HMBC 1H−13C (2-3 bonds)Correlates the ester CH₂ protons to the C=O carbonyl carbon, and H-3 to the C-2 quaternary carbon, proving regiochemistry.

Experimental Methodologies & Self-Validating Protocols

Protocol 1: Solvent Titration (ASIS Method)

Objective: Resolve aromatic overlap by altering the solvation environment.

  • Baseline Acquisition: Acquire a standard 1D 1H NMR spectrum of the sample (~10-15 mg) in 0.6 mL of CDCl3​ .

  • Solvent Exchange: Transfer the sample to a vial and carefully evaporate the CDCl3​ under a gentle stream of high-purity nitrogen gas.

  • Reconstitution: Redissolve the dry residue in 0.6 mL of Benzene- d6​ ( C6​D6​ ). Ensure complete dissolution by sonicating for 30 seconds.

  • Data Acquisition: Acquire a new 1D 1H NMR spectrum using identical acquisition parameters (number of scans, relaxation delay).

  • System Validation (Critical): Integrate the isolated ethyl ester CH2​ quartet (~4.20 ppm in C6​D6​ ) and set its value to exactly 2.00. Integrate the entire aromatic region. If the aromatic integration does not equal exactly 5.00, sample degradation or incomplete dissolution has occurred during the solvent transfer. Do not proceed with analysis until the 2:5 ratio is validated.

Protocol 2: Real-Time Pure Shift HSQC Setup

Objective: Achieve ultra-high resolution in the proton dimension by eliminating homonuclear J -coupling[3].

  • Pulse Calibration: Acquire a standard 1H spectrum. Execute the pulsecal routine to determine the exact 90° pulse length for the specific sample conductivity. This is mandatory for the BIRD (Bilinear Rotation Decoupling) element to function correctly[4].

  • Parameter Optimization: Load the real-time pure shift sequence (e.g., zshsqc). Set the chunk duration (SW1) to 60 Hz (or ~0.1 ppm on a 600 MHz instrument). Ensure the ratio of SW2/SW1 is an integer to prevent chunking sideband artifacts[4].

  • Execution: Run the experiment. The BIRD sequence will select active spins based on their one-bond coupling to 13C , refocusing the passive proton couplings[5].

  • System Validation (Critical): After Fourier transformation, overlay the 1D projection of the pure shift spectrum with the standard 1D 1H spectrum. The pure shift singlets must align perfectly with the chemical shift centers of gravity of the original multiplets. If the singlets are shifted, phase errors or relaxation delays during the J -refocusing element are present, and the experiment must be recalibrated.

Diagnostic Workflows

Workflow Start Severe Overlap in 1H NMR (Aromatic Region) Solvent Change Solvent (e.g., CDCl3 to C6D6) Start->Solvent Check1 Overlap Resolved? Solvent->Check1 TwoD Acquire 2D NMR (COSY, HSQC, HMBC) Check1->TwoD No Success Complete Structural Characterization Check1->Success Yes Check2 Assignments Clear? TwoD->Check2 PureShift Run Pure Shift NMR (e.g., Zangger-Sterk) Check2->PureShift No Check2->Success Yes PureShift->Success

Decision workflow for resolving NMR signal overlap in heteroaromatic systems.

TwoD_Flow COSY COSY (1H-1H Connectivity) Structure Ethyl 1,8-naphthyridine- 2-carboxylate Structure COSY->Structure Adjacent Protons HSQC HSQC (1H-13C Direct Bonds) HSQC->Structure C-H Pairs HMBC HMBC (1H-13C Long Range) HMBC->Structure Quaternary Carbons & Linkages

Information flow in 2D NMR-based structure elucidation of naphthyridines.

References

  • Copper-Catalyzed [5+1] Annulation of 2-Ethynylanilines with an N,O-Acetal Leading to Construction of Quinoline Derivatives (Supporting Information), AWS,[Link]

  • Physics-informed deep learning enables fast ultrahigh-resolution nuclear magnetic resonance spectroscopy, PMC - NIH,[Link]

  • Pure Shift NMR, University of Wyoming,[Link]

  • Practical aspects of real‐time pure shift HSQC experiments, PMC - NIH,[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Validating HPLC-MS Methods for Purity Determination of Ethyl 1,8-Naphthyridine-2-carboxylate

This guide provides an in-depth, scientifically grounded framework for the validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods tailored for the critical task of purity determination o...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, scientifically grounded framework for the validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods tailored for the critical task of purity determination of ethyl 1,8-naphthyridine-2-carboxylate. For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a cornerstone of safety and efficacy. This document moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind experimental choices and offering a comparative perspective on analytical strategies.

The 1,8-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Consequently, the rigorous characterization of its derivatives, such as ethyl 1,8-naphthyridine-2-carboxylate, is of paramount importance. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the isolation and purification of these target compounds to the high degree of purity required for subsequent biological evaluation and drug development.[1] When coupled with Mass Spectrometry (MS), it provides an unparalleled combination of separation power and specificity, making it the gold standard for impurity profiling.

This guide is structured to provide both a high-level understanding of the validation landscape and detailed, actionable protocols. We will explore the core validation characteristics as mandated by the International Council for Harmonisation (ICH) guidelines, specifically the recently updated Q2(R2), and demonstrate their practical application.[2][3][4][5]

The "Why" Before the "How": Choosing HPLC-MS for Purity Analysis

While various analytical techniques exist for purity assessment, HPLC-MS offers a distinct set of advantages for complex organic molecules like ethyl 1,8-naphthyridine-2-carboxylate:

  • High-Resolution Separation: HPLC, particularly Reversed-Phase HPLC (RP-HPLC), excels at separating compounds with subtle structural differences, such as isomers and process-related impurities, which are common in the synthesis of heterocyclic compounds.[1][6]

  • Unambiguous Identification: Mass spectrometry provides molecular weight information and fragmentation patterns, allowing for the confident identification of the main component and any co-eluting impurities. This is a significant advantage over traditional HPLC with UV detection alone.

  • Enhanced Sensitivity and Selectivity: The selectivity of MS detection, especially when using techniques like Multiple Reaction Monitoring (MRM), allows for the detection and quantification of trace-level impurities that might be missed by other detectors.[7]

  • Stability-Indicating Power: HPLC-MS is exceptionally well-suited for forced degradation studies, a critical component of method validation that assesses the method's ability to separate the API from its degradation products.[8][9][10][11]

A Structured Approach to Method Validation

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3][12][13] For the purity determination of ethyl 1,8-naphthyridine-2-carboxylate, this means the method must be able to accurately and reliably quantify the main peak while separating it from all potential impurities.

The following diagram illustrates the logical workflow for a comprehensive HPLC-MS method validation:

Caption: The interconnected nature of HPLC method validation parameters.

Conclusion: A Foundation for Confident Analysis

The validation of an HPLC-MS method for the purity determination of ethyl 1,8-naphthyridine-2-carboxylate is a rigorous but essential process. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, a high degree of confidence in the analytical results can be achieved. This guide provides a comprehensive framework, grounded in scientific principles and regulatory expectations, to empower researchers and drug development professionals to develop and validate analytical methods that are truly fit for purpose. Adherence to these principles not only ensures regulatory compliance but also upholds the scientific integrity of the data, which is fundamental to the development of safe and effective medicines.

References

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024). U.S. Food and Drug Administration. [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). U.S. Food and Drug Administration. [Link]

  • Letha, K., et al. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Draft Guidances for Industry; Availability. (2022). Federal Register. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. (n.d.). PMC. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx scientific. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). ResolveMass. [Link]

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.). Scilife. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. [Link]

  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. [Link]

  • Validation of analytical procedures q2(r2). (2023). International Council for Harmonisation. [Link]

Sources

Comparative

Comparative binding affinity of ethyl 1,8-naphthyridine-2-carboxylate and quinoline-based ligands

Target Audience: Researchers, scientists, and drug development professionals Focus: Allosteric Inhibition of Schistosoma mansoni Thioredoxin Glutathione Reductase (SmTGR) Executive Summary The development of novel therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Focus: Allosteric Inhibition of Schistosoma mansoni Thioredoxin Glutathione Reductase (SmTGR)

Executive Summary

The development of novel therapeutics for schistosomiasis relies heavily on targeting Schistosoma mansoni Thioredoxin Glutathione Reductase (SmTGR), a critical flavoenzyme responsible for parasite redox homeostasis[1]. Because the active site of SmTGR contains highly reactive nucleophilic centers (including a selenocysteine), targeting the primary active site often yields non-selective, toxic electrophiles[2].

Recent Fragment-Based Drug Discovery (FBDD) efforts have identified a secondary, allosteric regulatory site adjacent to the NADPH binding site, termed the "doorstop pocket" [3]. This guide provides an in-depth comparative analysis of two primary ligand scaffolds targeting this pocket: ethyl 1,8-naphthyridine-2-carboxylate and quinoline-based derivatives . By analyzing their structural dynamics and binding affinities, researchers can better design chimeric inhibitors with optimized pharmacokinetic profiles.

Mechanistic Overview: The "Doorstop" Logic

The "doorstop pocket" is separated from the main NADPH binding site by a single flexible residue: Tyr296 [2].

  • The Open State: During normal catalysis, the aromatic ring of Tyr296 rotates into an "open" conformation, partially occupying the doorstop pocket to allow the nicotinamide moiety of NADPH to access the FAD cofactor[3].

  • The Blocked State: When a ligand binds to the doorstop pocket, it sterically hinders the rotation of Tyr296. The enzyme is locked in a "closed" conformation, physically blocking NADPH entry and halting the redox cascade[3].

Binding_Mechanism L1 1,8-Naphthyridine (H-Bonding) P1 Doorstop Pocket (SmTGR) L1->P1 Gln440 / Thr471 L2 Quinoline (π-π Stacking) L2->P1 Hydrophobic C1 Tyr296 Rotation Blocked P1->C1 Steric Hindrance E1 NADPH Entry Prevented C1->E1 Allosteric Inhibition

Fig 1: Comparative allosteric inhibition mechanism of SmTGR via the doorstop pocket.

Comparative Binding Affinity & Structural Dynamics

While both scaffolds occupy the same allosteric pocket, their binding modalities differ significantly due to their distinct electronic and structural properties.

Ethyl 1,8-Naphthyridine-2-Carboxylate

This compound acts as a highly efficient fragment inhibitor. The 1,8-naphthyridine core anchors deeply into the hydrophobic subpocket. Crucially, the nitrogen atoms in the naphthyridine ring are perfectly positioned to act as hydrogen bond acceptors for the main chain Gln440-NH and the side chain Thr471-OH [3]. The ethyl carboxylate moiety points outward toward the solvent-exposed HEPE subpocket, providing an ideal vector for fragment linking and chemical optimization[3].

Quinoline-Based Ligands

Quinoline derivatives occupy the doorstop pocket primarily through robust π–π interactions (parallel displaced and charge transfer) and hydrophobic effects[4]. However, the altered nitrogen positioning in the quinoline ring increases the distance to the Gln440-NH backbone (>4.0 Å), preventing the formation of the critical hydrogen bond seen in the naphthyridine scaffold[4]. To compensate, successful quinoline ligands are often engineered with extended functional groups (e.g., phenolic OH-groups) that establish alternative hydrogen bonds with Tyr296 or Gln440 side chains, thereby achieving competitive or superior IC50 values[4].

Quantitative Data Summary
ParameterEthyl 1,8-Naphthyridine-2-CarboxylateQuinoline-Based Ligands (Optimized)
Primary Binding Pocket Doorstop Pocket (Naphthyridine Subpocket)Doorstop Pocket
Key Interactions H-bonds (Gln440, Thr471), Hydrophobicπ-π stacking, Hydrophobic, Alt H-bonds
Tyr296 Conformational Effect Locked in "closed" stateLocked in "closed" state
Vector for Optimization Ethyl ester group (solvent exposed)Aryl substitutions (deep pocket penetration)
Binding Affinity (IC50) High µM (Fragment baseline)Low µM (Optimized chimeras)

Experimental Methodologies

To validate the binding affinity and mechanism of these ligands, a self-validating system combining functional enzymatic assays and structural crystallography is required.

Protocol A: High-Throughput Enzyme Inhibition (DTNB Assay)

This functional assay measures the ability of the ligand to prevent SmTGR from reducing its substrate.

  • Enzyme Preparation: Dilute recombinant WT SmTGR in assay buffer (100 mM potassium phosphate, pH 7.4, 2 mM EDTA).

  • Pre-incubation (Critical Step): Pre-incubate the enzyme with 100 µM NADPH and varying concentrations of the ligand (e.g., 0.1 µM to 1 mM) at 25°C for 10 minutes[1].

    • Causality: Because the ligand competes allosterically with the conformational changes induced by NADPH, pre-incubation establishes the binding equilibrium before the catalytic substrate is introduced.

  • Reaction Initiation: Add 3 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to initiate the reaction[1].

  • Kinetic Monitoring: Continuously monitor the absorbance at 412 nm for 3 minutes.

    • Validation: The reduction of DTNB yields 2-nitro-5-thiobenzoic acid (TNB), which absorbs strongly at 412 nm. A dose-dependent decrease in the rate of A412 formation confirms target inhibition. A control well lacking the enzyme ensures the ligand does not spontaneously reduce DTNB.

  • Data Analysis: Calculate initial velocities and fit the dose-response curve using non-linear regression to determine the IC50.

Protocol B: Co-Crystallization and X-Ray Diffraction

To definitively prove that the ligand occupies the doorstop pocket rather than the primary active site, X-ray crystallography is employed.

  • Protein Equilibration: Equilibrate SmTGR in 20 mM Tris-HCl, 50 mM NaCl (pH 7.4) and concentrate to approximately 4 mg/mL[3].

  • Ligand Soaking/Co-crystallization: Dissolve the ligand in pure DMSO (e.g., 250 mM stock). Add the ligand to the protein solution to achieve a final concentration of 2–5 mM[3].

    • Causality: Fragment-like molecules (such as the unoptimized ethyl 1,8-naphthyridine-2-carboxylate) possess moderate intrinsic affinities. High ligand concentrations drive the equilibrium toward the bound state, ensuring full occupancy in the crystal lattice. DMSO must be kept below 2% (v/v) to prevent protein denaturation.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates at 20°C against a reservoir solution optimized for SmTGR (e.g., PEG/ammonium sulfate).

  • Diffraction & Validation: Harvest crystals, cryoprotect, and flash-freeze. Solve the structure using molecular replacement.

    • Validation: Generate an Fo-Fc omit map. A Real Space Correlation Coefficient (RSCC) > 0.8 confirms that the ligand atoms fit the experimental electron density accurately, validating the binding pose[3].

Conclusion

Both ethyl 1,8-naphthyridine-2-carboxylate and quinoline-based ligands are highly valuable scaffolds for targeting the allosteric doorstop pocket of SmTGR. While the naphthyridine core offers superior native hydrogen-bonding geometry with the protein backbone, the quinoline core provides exceptional hydrophobic stacking capabilities. By utilizing the validated DTNB kinetic assays and crystallographic workflows detailed above, drug development professionals can confidently leverage these scaffolds to design potent, chimeric antischistosomal therapeutics.

References

  • [4] First In Silico Screening of Insect Molecules for Identification of Novel Anti-Parasitic Compounds. D-NB.info. [Link]

  • [3] Fragment-Based Discovery of a Regulatory Site in Thioredoxin Glutathione Reductase Acting as “Doorstop” for NADPH Entry. ACS Chemical Biology / PMC.[Link]

  • [1] Investigations of the Catalytic Mechanism of Thioredoxin Glutathione Reductase from Schistosoma mansoni. Biochemistry / ACS Publications.[Link]

  • [2] Schistosomiasis Drug Discovery in the Era of Automation and Artificial Intelligence. Frontiers in Immunology / PMC.[Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 1,8-naphthyridine-2-carboxylate proper disposal procedures

This comprehensive guide outlines the standard operating procedures for the safe handling, segregation, and disposal of Ethyl 1,8-naphthyridine-2-carboxylate within professional laboratory and pharmaceutical development...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide outlines the standard operating procedures for the safe handling, segregation, and disposal of Ethyl 1,8-naphthyridine-2-carboxylate within professional laboratory and pharmaceutical development environments.

As a heterocyclic compound frequently utilized as an intermediate in drug discovery (often related to nalidixic acid analogs), its disposal must strictly adhere to environmental regulations to prevent ecological contamination and ensure occupational safety[1].

Physicochemical Hazard Profile & Disposal Implications

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior in waste streams. Ethyl 1,8-naphthyridine-2-carboxylate must be managed as a potentially hazardous organic material.

PropertyOperational ObservationDisposal & Logistical Implication
Physical State Solid (Powder/Crystalline)High risk of aerosolization during transfer. Solid waste must be collected in sealable, dust-tight secondary containment[2].
Solubility Soluble in organic solvents (e.g., DMSO, DMF)When utilized in synthesis, the resulting liquid waste stream must be classified as mixed hazardous organic waste[1]. Do not mix with aqueous waste.
Incompatibilities Strong oxidizing agentsCritical: Must be strictly segregated from oxidizer waste streams to prevent exothermic reactions or fire hazards in the waste accumulation area[1].
Environmental Toxicity Potential aquatic toxicityUnder no circumstances should this compound or its solutions be discharged into municipal sewer systems or drains[1][2].

Standard Operating Procedure (SOP): Waste Segregation & Disposal

The following step-by-step methodology ensures a self-validating system for waste management, protecting both laboratory personnel and downstream waste handlers.

Step 1: Waste Characterization and Segregation

  • Action: Separate waste into two distinct streams: Solid Waste (unused powder, contaminated PPE, empty vials) and Liquid Waste (solvent mixtures containing the compound).

  • Causality: Segregation is required because solid and liquid wastes undergo different thermal destruction profiles at the disposal facility. Mixing them complicates the incineration process and increases disposal costs.

Step 2: Primary Containment

  • Action (Solid): Sweep up solid waste without creating dust (do not use compressed air). Place in a chemically compatible, heavy-duty High-Density Polyethylene (HDPE) container[2].

  • Action (Liquid): Funnel solvent waste into a designated, grounded flammable liquid waste carboy. Leave at least 10% headspace to account for vapor expansion.

  • Causality: Proper containment prevents fugitive emissions and protects against accidental exposure during transit.

Step 3: RCRA-Compliant Labeling

  • Action: Affix a standardized hazardous waste label immediately upon the first drop/gram of waste entering the container. The label must explicitly state "Ethyl 1,8-naphthyridine-2-carboxylate," the specific solvents present (if liquid), and the primary hazard (e.g., "Toxic," "Irritant").

  • Causality: Accurate labeling is a federal requirement (e.g., EPA RCRA in the US) and is the primary communication tool for emergency responders in the event of a spill in the waste storage room.

Step 4: Institutional Transfer and Final Destruction

  • Action: Transfer the sealed, labeled containers to your institution's Environmental Health and Safety (EHS) department or directly to a licensed professional waste disposal service[2].

  • Causality: Licensed facilities utilize high-temperature incineration (typically >1000°C). This is the only scientifically validated method to completely break down the stable heterocyclic naphthyridine ring system into harmless combustion byproducts (CO2, NOx, H2O), preventing persistent environmental accumulation[1].

Spill Response and Decontamination Workflow

In the event of an accidental release prior to disposal, immediate containment is required to prevent the material from entering drains or groundwater systems[1].

SpillResponse Incident Spill Identified: Ethyl 1,8-naphthyridine-2-carboxylate Evacuate Evacuate immediate area & Don appropriate PPE (Respirator/Gloves) Incident->Evacuate Assess Is the spill Solid or Liquid? Evacuate->Assess SolidSpill Solid Spill (Powder) Assess->SolidSpill LiquidSpill Liquid Spill (In Solvent) Assess->LiquidSpill Moisten Lightly moisten to prevent dust generation SolidSpill->Moisten Absorb Cover with inert absorbent (e.g., vermiculite/sand) LiquidSpill->Absorb Collect Sweep/Shovel into sealed hazardous waste container Moisten->Collect Absorb->Collect Clean Wash spill site with soap/water; Collect wash water as hazardous waste Collect->Clean Dispose Transfer to Licensed Disposal Facility Clean->Dispose

Caption: Decision tree and workflow for laboratory spill containment and decontamination.

References

  • Angene Chemical. (2025). Safety Data Sheet: 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile. Retrieved from [Link]

  • ASIS Scientific. (n.d.). SAFETY DATA SHEET: 1,4-Dihydro-1-ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 1,8-naphthyridine-2-carboxylate

Comprehensive Safety and Operational Guide: Handling Ethyl 1,8-naphthyridine-2-carboxylate Executive Summary Ethyl 1,8-naphthyridine-2-carboxylate (CAS: 388565-59-1) is a nitrogen-containing heterocyclic compound utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling Ethyl 1,8-naphthyridine-2-carboxylate

Executive Summary

Ethyl 1,8-naphthyridine-2-carboxylate (CAS: 388565-59-1) is a nitrogen-containing heterocyclic compound utilized primarily in advanced medicinal chemistry and drug discovery. Naphthyridine derivatives are critical scaffolds in the development of novel antimicrobial agents, often acting as inhibitors of bacterial DNA gyrase or topoisomerase IV[1][2]. Because these compounds are designed to interact with biological targets, laboratory personnel must treat them with rigorous safety protocols to prevent unintended exposure. This guide provides a self-validating system for the safe handling, manipulation, and disposal of this compound in a professional research environment.

Physicochemical & Hazard Profiling

Before establishing a handling protocol, it is critical to understand the mechanistic hazards of the substance. Like many 1,8-naphthyridine derivatives, this compound presents specific risks primarily related to localized irritation and potential systemic toxicity upon ingestion[3][4].

Table 1: Hazard Classification and Mechanistic Rationale

GHS Hazard ClassCodeMechanistic Rationale & Causality
Skin Irritation Category 2 (H315)The lipophilic nature of the ethyl ester moiety allows the compound to penetrate the lipid bilayer of the stratum corneum, leading to localized epidermal inflammation[3][4].
Eye Irritation Category 2 (H319)Micro-particulate dust can dissolve in the aqueous environment of the ocular mucosa, causing severe irritation and potential corneal abrasion[3][4].
Respiratory Irritation Category 3 (H335)Inhalation of crystalline dust particles irritates the epithelial lining of the upper respiratory tract, triggering coughing and mucosal inflammation[3][4].
Acute Toxicity (Oral) Category 4 (H302)Ingestion can lead to systemic absorption. Related naphthyridines exhibit biological activity that can disrupt cellular function if introduced systemically[4].

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a direct countermeasure to the physicochemical properties of Ethyl 1,8-naphthyridine-2-carboxylate.

  • Ocular Protection: Tight-fitting chemical safety goggles (conforming to EN 166 or NIOSH standards) are mandatory[3]. Causality: Standard safety glasses with side shields are insufficient because they do not form a seal against airborne crystalline dust, which is the primary vector for ocular exposure.

  • Dermal Protection (Hands): Chemical-resistant Nitrile gloves (minimum thickness 0.11 mm, conforming to EN 374)[3][4]. Causality: Nitrile provides an excellent barrier against solid organic compounds and prevents the lipophilic ester from absorbing through the skin. Gloves must be inspected for micro-tears prior to donning.

  • Dermal Protection (Body): A flame-resistant, anti-static laboratory coat with fitted cuffs. Causality: Anti-static materials prevent the accumulation of static charge, which can cause fine powders to aerosolize or cling to the operator's clothing[3].

  • Respiratory Protection: When handling the dry powder outside of a primary containment device (which is strongly discouraged), an N95/P2 particulate respirator or a half-mask equipped with a P3 particulate filter is required[3][4]. Causality: The primary inhalation risk is dust generation (H335); particulate filters effectively trap these micro-particles before they reach the respiratory tract.

Operational Workflow: Step-by-Step Handling Protocol

To ensure trustworthiness and safety, every manipulation of Ethyl 1,8-naphthyridine-2-carboxylate must follow a strict procedural logic designed to minimize aerosolization.

Step 1: Environmental Preparation

  • Conduct all open-container manipulations inside a certified Class II Biological Safety Cabinet (BSC) or a properly functioning chemical fume hood with a face velocity of 80–100 feet per minute (fpm)[4].

  • Clear the workspace of incompatible materials (strong oxidizing agents, strong acids)[5].

Step 2: Material Transfer and Weighing

  • Use anti-static weighing boats and spatulas. Causality: Static electricity can cause the dry powder to repel from the spatula, creating an invisible aerosol cloud[3].

  • If using an analytical balance outside the fume hood, weigh the material into a tared vial inside the hood, seal the vial tightly, and then transfer it to the balance.

Step 3: Decontamination of Equipment

  • Immediately after use, wash all spatulas and glassware with a suitable organic solvent (e.g., ethanol or acetone) to dissolve residual ester, followed by a standard laboratory detergent wash[5].

Spill Management & Waste Disposal Plan

A rapid, calculated response to spills prevents widespread laboratory contamination.

Step-by-Step Spill Response:

  • Evacuate and Ventilate: Instruct personnel to step back from the spill area. Ensure the fume hood or room ventilation is operating at maximum capacity[4].

  • Containment: Do not dry sweep. Dry sweeping aerosolizes the naphthyridine dust[3].

  • Neutralization/Cleanup: Cover the spill with a damp absorbent material (using water or a mild solvent depending on the scale) or use a HEPA-filtered vacuum dedicated to chemical spills[4][5].

  • Collection: Carefully transfer the absorbed material into a rigid, sealable hazardous waste container using a non-sparking tool[3].

Waste Disposal Plan:

  • Aqueous Waste: Do not discharge any solutions containing Ethyl 1,8-naphthyridine-2-carboxylate into the municipal sewer system[3][4].

  • Solid Waste: All contaminated PPE, weighing boats, and spill cleanup materials must be placed in a designated, clearly labeled solid hazardous waste receptacle[5].

  • Final Treatment: The standard and legally compliant method for disposing of nitrogenous heterocyclic compounds is high-temperature chemical incineration at a licensed hazardous waste facility[5].

Process Visualization

G Start Risk Assessment & PPE Donning Hood Transfer to Chemical Fume Hood Start->Hood Weighing Anti-Static Weighing & Manipulation Hood->Weighing Spill Spill Detected? Weighing->Spill Clean Wet-Wipe / HEPA Vacuum (Strictly Avoid Dust) Spill->Clean Yes Waste Hazardous Waste Receptacle Spill->Waste No (Routine Disposal) Clean->Waste Incinerate Licensed Chemical Incineration Waste->Incinerate

Caption: Operational workflow for the safe handling, spill management, and disposal of naphthyridine derivatives.

Sources

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